GGsTop
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO7P/c1-20-22(19,6-5-11(14)13(17)18)21-10-4-2-3-9(7-10)8-12(15)16/h2-4,7,11H,5-6,8,14H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPDEDRMYYPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(C(=O)O)N)OC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GGsTop: A Selective γ-Glutamyl Transpeptidase Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
γ-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione (GSH) metabolism, a critical component of cellular antioxidant defense mechanisms. By catalyzing the breakdown of extracellular GSH, GGT influences intracellular redox balance and cysteine homeostasis. Dysregulation of GGT activity has been implicated in a variety of pathological conditions, including ischemia-reperfusion injury, inflammation, and cancer. GGsTop, also known as Nahlsgen, is a potent, selective, and irreversible inhibitor of GGT, making it an invaluable tool for investigating the physiological and pathological roles of this enzyme and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key signaling pathways.
Mechanism of Action
This compound, chemically identified as 2-amino-4-{--INVALID-LINK--phosphono}butanoic acid, is a phosphonate-based, irreversible inhibitor of γ-glutamyl transpeptidase. It acts as a mechanism-based inhibitor, covalently binding to the active site of GGT. This irreversible binding leads to the inactivation of the enzyme, thereby preventing the degradation of extracellular glutathione. A key advantage of this compound is its high selectivity for GGT, as it does not exhibit inhibitory activity against glutamine amidotransferases, a common off-target effect of other GGT inhibitors like acivicin.
Quantitative Inhibitory Data
The potency and selectivity of this compound have been characterized through various kinetic studies. The following tables summarize the key quantitative data for this compound's inhibitory activity against γ-glutamyl transpeptidase.
| Parameter | Species | Value | Reference(s) |
| Ki | Human GGT | 170 µM | |
| Kon | Human GGT | 51 ± 3 M⁻¹s⁻¹ | |
| Kon | E. coli GGT | 150 ± 10 M⁻¹s⁻¹ |
Table 1: Inhibitory Constants for this compound against γ-Glutamyl Transpeptidase.
| Cell Line | Assay | Effect | Concentration | Reference(s) |
| Human Periodontal Ligament Cells (hPLCs) | MTT Assay | No significant effect on viability | 5-50 µM (for up to 5 days) | |
| Human Periodontal Ligament Cells (hPLCs) | GGT Activity Assay | Significant decrease in GGT activity | 10 µM (within 2 hours) | |
| HepG2 (Human Liver Cancer Cell Line) | GGT Activity Assay | GGT activity was 23.05 ± 1.5 U/g protein | Not Applicable |
Table 2: Cellular Activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, from in vitro enzyme inhibition assays to in vivo disease models.
In Vitro γ-Glutamyl Transpeptidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound on GGT. The assay is based on the GGT-catalyzed cleavage of the substrate L-γ-glutamyl-p-nitroanilide (GGPNA), which releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
γ-Glutamyl Transpeptidase (human or other species)
-
This compound
-
L-γ-glutamyl-p-nitroanilide (GGPNA)
-
Glycylglycine
-
Tris-HCl buffer (pH 8.25)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Prepare a GGT enzyme solution in Tris-HCl buffer.
-
Prepare a substrate solution containing GGPNA and glycylglycine in Tris-HCl buffer. The final concentrations in the assay are typically in the range of 0.25-3 mM for GGPNA and 40 mM for glycylglycine.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Add the GGT enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the GGPNA/glycylglycine substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm or 418 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of GGT activity.
-
In Vivo Models
This model is used to evaluate the protective effects of this compound against liver damage caused by a temporary disruption of blood flow.
Animals:
-
Male Wistar rats (or other suitable strain), typically 8-10 weeks old.
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Perform a midline laparotomy to expose the liver.
-
-
Ischemia Induction:
-
Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying the left lateral and median lobes of the liver for 90 minutes.
-
-
This compound Administration:
-
Prior to clamping, administer this compound (e.g., 1 mg/kg body weight) or vehicle (saline) via injection into the inferior vena cava.
-
-
Reperfusion:
-
After the ischemic period, remove the clamp to allow for reperfusion of the liver.
-
-
Sample Collection and Analysis:
-
Collect blood samples at various time points after reperfusion (e.g., 12, 24, and 48 hours) for the measurement of serum levels of alanine transaminase (ALT), aspartate transaminase (AST), and GGT.
-
At the end of the experiment, euthanize the animals and harvest the liver for histological analysis (e.g., H&E staining to assess necrosis) and biochemical assays (e.g., measurement of hepatic GSH content, malondialdehyde, and TNF-α levels).
-
This model is used to assess the therapeutic potential of this compound in treating chemotherapy-induced oral mucositis.
Animals:
-
Male ICR mice (or other suitable strain), typically 6-8 weeks old.
Procedure:
-
Induction of Immunosuppression and Oral Mucositis:
-
Administer 5-fluorouracil (5-FU) intraperitoneally (e.g., 50 mg/kg) on specific days (e.g., days 0, 2, and 4) to induce an immunosuppressive state.
-
On a designated day (e.g., day 5), induce a mechanical ulcer on the buccal mucosa by scratching with a needle or applying acetic acid.
-
-
This compound Treatment:
-
Topically apply a solution or gel containing this compound to the ulcerated area daily.
-
-
Evaluation of Therapeutic Effect:
-
Monitor the ulcer area daily by taking photographs and measuring the size.
-
Record the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and collect the oral mucosal tissue for histological analysis (e.g., H&E and collagen staining) and biochemical measurements (e.g., collagen and glutathione concentrations).
-
Signaling Pathways and Experimental Workflows
This compound exerts its effects by modulating signaling pathways primarily related to oxidative stress and inflammation.
Glutathione Metabolism and Oxidative Stress Pathway
GGT is the key enzyme in the catabolism of extracellular glutathione. By inhibiting GGT, this compound prevents the breakdown of GSH, thereby preserving the extracellular antioxidant pool. This leads to a reduction in reactive oxygen species (ROS) and mitigates oxidative stress-induced cellular damage.
Caption: this compound inhibits GGT, preventing glutathione breakdown and reducing oxidative stress.
NF-κB Signaling Pathway
GGT activity has been linked to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By inhibiting GGT and reducing oxidative stress, this compound can suppress the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokines and other inflammatory mediators.
Caption: this compound inhibits GGT, reducing ROS-mediated activation of the NF-κB pathway.
Experimental Workflow for Evaluating this compound in an In Vivo Model
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a preclinical animal model of disease.
Caption: A generalized workflow for preclinical evaluation of this compound in animal models.
Conclusion
This compound is a highly selective and potent irreversible inhibitor of γ-glutamyl transpeptidase. Its ability to modulate glutathione metabolism and mitigate oxidative stress and inflammation makes it an invaluable research tool and a promising therapeutic candidate. The data and protocols presented in this guide are intended to facilitate further investigation into the roles of GGT in health and disease and to support the development of novel therapeutic strategies targeting this important enzyme.
The Role of GGsTop in Cellular Glutathione Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGsTop is a potent, highly selective, and irreversible inhibitor of the cell-surface enzyme γ-glutamyl transpeptidase (GGT). GGT plays a pivotal role in the catabolism of extracellular glutathione (GSH), a critical antioxidant and a key regulator of cellular redox homeostasis. By inhibiting GGT, this compound preserves the extracellular GSH pool, thereby mitigating oxidative stress and modulating downstream signaling pathways. This technical guide provides an in-depth overview of the function of this compound in cellular glutathione metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.
Introduction to this compound and Glutathione Metabolism
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells and is central to a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox environment. The breakdown of extracellular glutathione is primarily initiated by the enzyme γ-glutamyl transpeptidase (GGT), which catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor molecule, typically an amino acid or a peptide. This process is a key step in the salvage of constituent amino acids for intracellular glutathione synthesis.
This compound, a phosphonate-based compound, acts as a mechanism-based irreversible inhibitor of GGT.[1][2] Its high specificity and low toxicity make it a valuable tool for studying the physiological roles of GGT and a promising therapeutic agent for conditions associated with oxidative stress and dysregulated glutathione metabolism.[2][3] this compound covalently binds to the active site of GGT, leading to its inactivation and a subsequent increase in extracellular glutathione levels.[3]
Quantitative Effects of this compound on Glutathione Metabolism and Oxidative Stress
The inhibitory action of this compound on GGT has been quantified in various experimental models, demonstrating its efficacy in modulating glutathione levels and reducing markers of oxidative stress.
| Parameter | Model System | Treatment | Result | Reference |
| GGT Activity | Human Periodontal Ligament Cells (hPLCs) | 10 µM this compound for 2 hours | Significant decrease from 2.93 ± 0.7 U/g protein to near baseline levels | [4] |
| Rat Liver Ischemia-Reperfusion | 1 mg/kg this compound | Prevented the increase in hepatic GGT activity observed in the IR group (8.72 ± 1.30 units/mg protein) | [3] | |
| Mouse Model of Asthma | 0.5 mg/kg this compound (intratracheal) | Significantly suppressed increased GGT activity in bronchoalveolar lavage fluid (BALF) and lung tissue | [5] | |
| Glutathione (GSH) Levels | Rat Model of Oral Mucositis | This compound treatment | Significantly increased GSH concentration, recovering to control levels by day 12 | [1] |
| Rat Liver Ischemia-Reperfusion | 1 mg/kg this compound | Increased hepatic GSH content, which was significantly reduced in the IR group | [6] | |
| Mouse Model of Asthma | 0.5 mg/kg this compound (intratracheal) | Restored reduced glutathione levels in BALF | [5][7] | |
| Reactive Oxygen Species (ROS) | Human Periodontal Ligament Cells (hPLCs) | This compound treatment | Transient increase in intracellular ROS, peaking at 120 minutes | [4] |
| Malondialdehyde (MDA) Levels | Rat Liver Ischemia-Reperfusion | 1 mg/kg this compound | Prevented the increase in hepatic MDA levels | [6] |
| Rat Ischemia/Reperfusion-Induced Cardiac Dysfunction | 0.1 and 1 µM this compound | Suppressed MDA formation after I/R | [8] |
Experimental Protocols
Measurement of γ-Glutamyl Transpeptidase (GGT) Activity
A common method for determining GGT activity involves a colorimetric assay using a synthetic substrate.
Principle: GGT catalyzes the transfer of the γ-glutamyl group from a donor substrate, such as L-γ-glutamyl-p-nitroanilide (GGT Substrate), to an acceptor molecule. This reaction releases p-nitroanilide (pNA), a chromogenic product that can be quantified by measuring its absorbance at 418 nm.[9][10]
Materials:
-
GGT Assay Buffer
-
GGT Substrate Solution (L-γ-glutamyl-p-nitroanilide)
-
pNA Standard Solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 418 nm
-
Tissue or cell homogenates, serum, or other biological samples
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold GGT Assay Buffer. Centrifuge to remove insoluble material. Serum samples can often be used directly.[9]
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of pNA to enable quantification of the pNA produced in the enzymatic reaction.
-
Reaction Setup: In a 96-well plate, add the sample to the appropriate wells.
-
Initiation of Reaction: Add the GGT Substrate Solution to each well containing the sample.
-
Measurement: Immediately measure the absorbance at 418 nm at regular intervals (e.g., every 1-5 minutes) using a microplate reader. This allows for the determination of the initial reaction velocity.[9][10]
-
Calculation: The GGT activity is calculated from the rate of pNA formation, determined from the linear portion of the reaction curve and the pNA standard curve. One unit of GGT is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[9]
In Vivo Animal Studies
Example: Rat Model of Hepatic Ischemia-Reperfusion Injury
This protocol describes the use of this compound in a rat model to investigate its protective effects against liver damage.
Animals: Male Wistar rats.
Experimental Groups:
-
Sham-operated group
-
Ischemia-Reperfusion (IR) group (vehicle control)
-
IR + this compound group
Procedure:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Procedure: Induce hepatic ischemia by clamping the portal vein and hepatic artery.
-
This compound Administration: In the IR + this compound group, administer this compound (e.g., 1 mg/kg body weight) intravenously prior to the induction of ischemia.[3] The vehicle control group receives a saline injection.
-
Reperfusion: After the ischemic period (e.g., 90 minutes), remove the clamp to allow reperfusion.[3]
-
Sample Collection: Collect blood and liver tissue samples at various time points post-reperfusion for biochemical and histological analysis.
-
Analysis: Analyze serum for markers of liver damage (e.g., ALT, AST) and measure GGT activity, glutathione levels, and markers of oxidative stress (e.g., MDA) in liver tissue.
Signaling Pathways and Mechanisms of Action
The inhibition of GGT by this compound initiates a cascade of events that ultimately leads to the observed physiological effects. The primary mechanism is the preservation of extracellular glutathione, which enhances the antioxidant capacity of the local environment.
This compound Mechanism of GGT Inhibition
Caption: Covalent modification of GGT by this compound.
Cellular Effects of GGT Inhibition by this compound
By preventing the degradation of extracellular glutathione, this compound helps maintain a reduced microenvironment, which can counteract oxidative stress and modulate inflammatory signaling pathways.
References
- 1. Effects of this compound® on Collagen and Glutathione in the Oral Mucosa Using a Rat Model of 5-Fluorouracil-Induced Oral Mucositis | In Vivo [iv.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
In Vitro Potency and Selectivity of GGsTop: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGsTop, also known as 2-amino-4-{--INVALID-LINK--phosphoryl}butanoic acid, is a potent and highly selective irreversible inhibitor of γ-glutamyl transpeptidase (GGT).[1][2][3][4][5][6][7][8] GGT is a cell-surface enzyme that plays a crucial role in glutathione (GSH) metabolism, a key component of cellular antioxidant defense systems. By catalyzing the initial step in the degradation of extracellular GSH, GGT influences intracellular redox homeostasis and the availability of cysteine for de novo GSH synthesis. This compound's mechanism-based inhibition of GGT makes it a valuable tool for investigating the physiological and pathological roles of this enzyme and a potential therapeutic agent in various diseases, including those associated with oxidative stress. This technical guide provides an in-depth overview of the in vitro potency and selectivity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
In Vitro Potency of this compound
This compound demonstrates potent, time-dependent, and irreversible inhibition of γ-glutamyl transpeptidase. Its potency has been characterized by determining its inhibition constant (Ki) and rate of inactivation (kon).
| Parameter | Value | Target Enzyme | Species | Reference |
| Ki | 170 µM | γ-Glutamyl Transpeptidase (GGT) | Human | [2] |
| kon | 51 M-1s-1 | γ-Glutamyl Transpeptidase (GGT) | Human | [2] |
| kon | 150 M-1s-1 | γ-Glutamyl Transpeptidase (GGT) | E. coli | [2] |
| kon (l-isomer) | 174 M-1s-1 | γ-Glutamyl Transpeptidase (GGT) | Human | [4] |
| kon (d-isomer) | 21.5 M-1s-1 | γ-Glutamyl Transpeptidase (GGT) | Human | [4] |
Table 1: In Vitro Potency of this compound Against γ-Glutamyl Transpeptidase
The stereochemistry of this compound significantly influences its inhibitory activity. The l-isomer is approximately 8-fold more potent than the d-isomer in inhibiting human GGT.[4] Furthermore, the configuration of the phosphorus atom is critical for its inhibitory activity, with the SP-isomers being active inhibitors while the RP-isomers are inactive.[4]
Selectivity Profile of this compound
A key attribute of this compound for both research and therapeutic applications is its high selectivity for GGT. In vitro studies have demonstrated that this compound does not inhibit other related enzymes, highlighting its specific mechanism of action.
| Enzyme Class | Specific Enzymes Tested | Result | Reference | |---|---|---|---|---| | Amidotransferases | Glutamine Amidotransferases | No inhibition observed |[1][7] | | Synthetases | Asparagine Synthetase | No inhibition observed |[3] |
Table 2: In Vitro Selectivity of this compound
While comprehensive quantitative data against a broad panel of proteases and kinases is not extensively published, the available information consistently points to this compound's high specificity for GGT. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic settings.
Experimental Protocols
Determination of In Vitro GGT Inhibition (Ki and kon)
This protocol outlines the determination of the kinetic parameters for an irreversible inhibitor like this compound.
Materials:
-
Purified human γ-glutamyl transpeptidase (GGT)
-
This compound
-
γ-glutamyl-p-nitroanilide (GGPNA) as substrate
-
Glycyl-glycine as an acceptor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of human GGT in assay buffer. The final concentration in the assay should be in the nanomolar range and determined empirically to give a linear reaction rate for at least 10 minutes.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Execution:
-
In a 96-well plate, add the assay buffer, glycyl-glycine, and GGPNA.
-
Add the this compound dilutions to the appropriate wells.
-
Initiate the reaction by adding the GGT enzyme solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes). The production of p-nitroaniline from the hydrolysis of GGPNA results in an increase in absorbance.
-
-
Data Analysis:
-
For each this compound concentration, plot the absorbance versus time. The initial velocity (vi) is the slope of the linear portion of this curve.
-
Plot the natural logarithm of the reaction velocity (ln(v)) against time for each inhibitor concentration. The negative slope of this line gives the observed rate constant of inactivation (kobs).
-
Plot the kobs values against the corresponding this compound concentrations.
-
Fit the data to the following equation for irreversible inhibition to determine kon and Ki: kobs = kon * [I] / (1 + [S]/Km) (for competitive irreversible inhibition) or a more complex model if the inhibition is non-competitive or mixed.
-
This compound Selectivity Assay
This protocol describes a general method for assessing the selectivity of this compound against other enzymes.
Materials:
-
This compound
-
A panel of enzymes to be tested (e.g., glutamine amidotransferase, various proteases, kinases)
-
Specific substrates and assay buffers for each enzyme in the panel
-
Detection reagents appropriate for each enzyme assay (e.g., colorimetric, fluorometric, or luminescent)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of each enzyme and this compound in their respective appropriate buffers.
-
Assay Execution:
-
For each enzyme, perform an assay in the presence of a high concentration of this compound (e.g., 100 µM or higher) and a control without the inhibitor.
-
The specific assay protocol will vary depending on the enzyme being tested. Generally, the enzyme, its specific substrate, and this compound are incubated together, and the enzyme activity is measured by monitoring the consumption of the substrate or the formation of the product over time.
-
-
Data Analysis:
-
Compare the enzyme activity in the presence and absence of this compound.
-
Calculate the percentage of inhibition caused by this compound. A lack of significant inhibition indicates selectivity.
-
If inhibition is observed, a full dose-response curve should be generated to determine the IC50 value.
-
Visualizations
Signaling Pathway: GGT-Mediated Glutathione Metabolism and this compound Inhibition
References
- 1. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Other Transferases | Tocris Bioscience [tocris.com]
- 4. Synthesis and evaluation of the inhibitory activity of the four stereoisomers of the potent and selective human γ-glutamyl transpeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
GGsTop and Its Dichotomous Influence on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGsTop, a potent and selective inhibitor of gamma-glutamyl transferase (GGT), exhibits a complex and context-dependent effect on the production of reactive oxygen species (ROS). While GGT is critically involved in the homeostasis of glutathione (GSH), a primary cellular antioxidant, its inhibition by this compound can paradoxically lead to either an increase or a decrease in intracellular ROS levels. This technical guide synthesizes the current understanding of this compound's impact on ROS, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to elucidate its multifaceted mechanism of action. Understanding this dichotomy is crucial for the development of therapeutic strategies targeting GGT in various pathological conditions, from wound healing to ischemia-reperfusion injury.
Introduction to this compound and Gamma-Glutamyl Transferase
Gamma-glutamyl transferase (GGT) is a cell-surface enzyme that plays a pivotal role in the extracellular catabolism of glutathione (GSH).[1][2][3] By transferring the γ-glutamyl moiety of GSH to an acceptor, GGT initiates the breakdown of this crucial antioxidant, thereby regulating the cellular availability of cysteine, the rate-limiting substrate for de novo GSH synthesis.[1][4][5]
This compound is a novel, phosphonate-based, irreversible inhibitor of GGT.[1][6][7][8] It demonstrates high selectivity and potency, with an inhibitory activity significantly greater than that of traditional GGT inhibitors like acivicin.[1][7] this compound's ability to modulate GGT activity has positioned it as a valuable tool for investigating the physiological and pathological roles of GGT and as a potential therapeutic agent.
The Dual Effect of this compound on ROS Production
The impact of this compound on cellular ROS levels is not monolithic. The available evidence points to two distinct outcomes depending on the cellular context and physiological state: an increase in ROS in certain cell types under normal conditions and a decrease in ROS under conditions of oxidative stress.
This compound-Induced Increase in ROS Production
In specific cell types, such as human periodontal ligament cells (hPLCs), treatment with this compound has been shown to increase intracellular ROS levels.[1][2][9] This elevation in ROS is not cytotoxic but rather appears to trigger signaling pathways that promote cellular proliferation and migration, processes essential for wound healing.[1][2] The antioxidant N-acetylcysteine (NAC), a precursor to glutathione, can completely inhibit this this compound-induced ROS production and the associated cellular effects.[1][2][9]
This compound-Mediated Reduction of Oxidative Stress
In contrast, in preclinical models of ischemia/reperfusion (I/R) injury in the kidney and liver, this compound acts as a potent suppressor of oxidative stress.[6][7][10] I/R is characterized by a burst of ROS production upon the restoration of blood flow to ischemic tissue.[6][7] Treatment with this compound before the ischemic event abolishes the I/R-induced increase in superoxide production and levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6][10] This protective effect is attributed to the inhibition of GGT, which in turn prevents the degradation of GSH, thereby preserving the antioxidant capacity of the tissue.[6][7]
Quantitative Data on this compound's Effect on ROS
The following tables summarize the quantitative findings from key studies investigating the impact of this compound on ROS-related parameters.
Table 1: Effect of this compound on Intracellular ROS in Human Periodontal Ligament Cells (hPLCs)
| Time Point (minutes) | Intracellular ROS Level (% of Control) |
| 15 | Significantly elevated |
| 120 | Peak elevation |
| 180 | Declined from peak |
Data extracted from a study demonstrating a transient increase in ROS upon this compound stimulation.[1] The study also noted that co-treatment with NAC completely inhibited this this compound-induced ROS production.[1][11]
Table 2: Effect of this compound on Markers of Oxidative Stress in Ischemia/Reperfusion (I/R) Injury Models
| Model | Parameter | Effect of this compound Treatment |
| Rat Kidney I/R | Renal Superoxide Production | Abolished the I/R-induced increase |
| Rat Kidney I/R | Renal Malondialdehyde (MDA) Level | Abolished the I/R-induced increase |
| Rat Liver I/R | Hepatic Malondialdehyde (MDA) | Prevented the I/R-induced increase |
| Rat Liver I/R | Hepatic 4-hydroxynonenal (4-HNE) | Prevented the I/R-induced increase |
This table synthesizes findings from studies where this compound was administered prior to the ischemic event, demonstrating its protective effect against oxidative stress.[6][10]
Experimental Methodologies
A fundamental technique for assessing the intracellular production of ROS in response to this compound is the dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
Intracellular ROS Measurement using DCFH-DA
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.
Protocol Outline:
-
Cell Culture: Human periodontal ligament cells (hPLCs) are cultured in appropriate media until they reach the desired confluency.
-
Loading with DCFH-DA: Cells are pre-incubated with DCFH-DA (typically at a concentration of 10 µM) for a specified period (e.g., 30 minutes) to allow for cellular uptake and deacetylation.
-
Treatment: The cells are then treated with this compound (e.g., 10 µM) and/or NAC (e.g., 10 mM).
-
Fluorescence Measurement: At various time points post-treatment, the fluorescence of DCF is measured using a fluorescence microscope or a plate reader.
-
Data Analysis: The fluorescence intensity of the treated cells is compared to that of untreated control cells to determine the relative change in ROS production.
Signaling Pathways and Mechanisms
The dual effect of this compound on ROS production can be explained by distinct signaling pathways and mechanisms that are activated in different cellular contexts.
Pathway of this compound-Induced ROS Production in hPLCs
In hPLCs, the inhibition of GGT by this compound is hypothesized to disrupt the normal redox balance, leading to a transient increase in intracellular ROS. This ROS then acts as a second messenger, potentially activating signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, which are known to be involved in cell proliferation and migration.[1]
Caption: this compound-induced ROS production and downstream effects in hPLCs.
Mechanism of this compound-Mediated ROS Reduction in I/R Injury
During ischemia/reperfusion, there is a significant increase in GGT activity, which contributes to oxidative stress by degrading GSH.[6][7] By inhibiting GGT, this compound prevents the breakdown of extracellular GSH, thereby maintaining a higher level of this crucial antioxidant. This preserved GSH pool helps to neutralize the burst of ROS generated during reperfusion, thus mitigating cellular damage.
Caption: this compound's protective mechanism against I/R-induced oxidative stress.
Experimental Workflow for Assessing this compound's Effect on ROS
The following diagram outlines a typical experimental workflow for investigating the impact of this compound on ROS production.
Caption: General experimental workflow for studying this compound's effect on ROS.
Conclusion and Future Directions
The evidence clearly indicates that this compound's effect on reactive oxygen species is context-dependent. In certain cellular environments, its inhibition of GGT can lead to a pro-oxidant state that promotes physiological processes like cell migration. Conversely, in the face of pathological oxidative stress, such as that seen in ischemia/reperfusion injury, this compound acts as a potent antioxidant by preserving the cellular glutathione pool.
This dual functionality opens up exciting avenues for therapeutic development. For instance, this compound could be explored as a topical agent to promote wound healing or as a systemic treatment to prevent organ damage during surgical procedures involving temporary ischemia.
Future research should focus on elucidating the precise molecular switches that determine whether GGT inhibition by this compound results in an increase or decrease in ROS. A deeper understanding of the downstream signaling pathways activated in each scenario will be critical for the safe and effective translation of this compound-based therapies into clinical practice. Furthermore, the development of more sophisticated in vivo ROS imaging techniques will be invaluable for monitoring the real-time effects of this compound in preclinical models.
References
- 1. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 4. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox Regulation of γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GGsTop: A Comprehensive Technical Guide on its Impact on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGsTop, a potent and selective inhibitor of γ-glutamyl transpeptidase (GGT), has emerged as a significant modulator of cellular signaling pathways, primarily through its influence on glutathione metabolism and reactive oxygen species (ROS) homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on the nuclear factor-kappa B (NF-κB) and ROS-mediated signaling cascades. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the affected pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to this compound
This compound, or 2-amino-4-{--INVALID-LINK--phosphono}butanoic acid, is a highly selective and irreversible inhibitor of γ-glutamyl transpeptidase (GGT). GGT is a cell-surface enzyme pivotal in the metabolism of glutathione, a key intracellular antioxidant. By inhibiting GGT, this compound effectively prevents the degradation of extracellular glutathione, thereby modulating the intracellular redox environment and influencing a variety of cellular processes. This guide explores the downstream consequences of GGT inhibition by this compound on critical cell signaling pathways.
Impact on the NF-κB Signaling Pathway
In preclinical models of steroid-resistant asthma, this compound has been demonstrated to significantly suppress airway hyperresponsiveness and inflammation by downregulating the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway. This inhibition leads to a reduction in the expression of a cascade of pro-inflammatory molecules.
Quantitative Data: Attenuation of Pro-inflammatory Molecules
The administration of this compound in a murine model of asthma exacerbation resulted in a marked decrease in the expression of several NF-κB regulated cytokines and chemokines.
| Molecule | Fold Change (this compound vs. Vehicle) | p-value | Reference |
| CXCL1 | Significantly decreased | < 0.05 | |
| CXCL2 | Significantly decreased | < 0.01 | |
| CXCL3 | Significantly decreased | < 0.05 | |
| IL-5 | Significantly decreased | < 0.05 | |
| IL-13 | Significantly decreased | < 0.05 | |
| IFN-γ | Significantly decreased | < 0.05 |
Experimental Protocol: Murine Model of Steroid-Resistant Asthma
-
Animal Model: C57BL/6 mice are sensitized with an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide.
-
Challenge: Mice are subsequently challenged with intranasal OVA followed by lipopolysaccharide (LPS) to induce a steroid-resistant asthma phenotype.
-
This compound Administration: A solution of this compound is administered intratracheally to the treatment group.
-
Analysis: Lung tissue is harvested for analysis. Gene expression of cytokines and chemokines is quantified using quantitative polymerase chain reaction (qPCR). Protein levels are measured using enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway Diagram
Caption: this compound inhibits the LPS/NF-κB signaling pathway.
Impact on ROS-Mediated Signaling
This compound's inhibition of GGT leads to an increase in extracellular glutathione, which can alter the intracellular redox state and subsequently impact reactive oxygen species (ROS) levels. Studies in human periodontal ligament cells (hPLCs) have shown that this compound treatment increases intracellular ROS, which in turn promotes cell migration and the expression of extracellular matrix proteins.
Quantitative Data: GGT Activity and Cell Migration
The treatment of hPLCs with this compound leads to a significant decrease in GGT activity and a corresponding increase in cell migration.
| Parameter | Control | This compound (10 µM) | Reference |
| GGT Activity (U/g protein) | 2.93 ± 0.7 | Significantly decreased after 2h | |
| Cell Migration (Wound closure at 48h) | ~20% | ~50% |
Experimental Protocol: In Vitro Cell Migration Assay (Scratch Assay)
-
Cell Culture: Human periodontal ligament cells (hPLCs) are cultured to confluence in a multi-well plate.
-
Scratch Wound: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a vehicle control.
-
Imaging: The wound area is imaged at 0, 24, and 48 hours.
-
Quantification: The percentage of wound closure is calculated using image analysis software.
Experimental Protocol: Intracellular ROS Detection
-
Cell Preparation: hPLCs are seeded in a multi-well plate and allowed to adhere.
-
Labeling: Cells are loaded with the ROS-sensitive fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Treatment: Cells are treated with this compound, a vehicle control, or a positive control (e.g., H₂O₂).
-
Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microplate reader or fluorescence microscopy.
Signaling Pathway Diagram
Caption: this compound promotes cell migration via ROS induction.
Effects on Other Signaling Pathways: MAPK and PI3K/Akt
The current body of scientific literature does not provide direct experimental evidence detailing the specific impact of this compound on the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. While ROS, which is modulated by this compound, is a known regulator of MAPK signaling, further research is required to establish a direct causal link and elucidate the precise mechanisms of this compound's influence on these crucial cellular cascades.
Conclusion
This compound exerts significant and measurable effects on cell signaling, primarily through the inhibition of GGT and the subsequent modulation of glutathione metabolism and ROS homeostasis. Its ability to suppress the pro-inflammatory NF-κB pathway highlights its therapeutic potential in inflammatory diseases. Furthermore, its impact on ROS-mediated signaling, leading to enhanced cell migration and extracellular matrix production, suggests a role in tissue repair and regeneration. While the direct effects of this compound on other major signaling pathways like MAPK and PI3K/Akt remain to be fully elucidated, the existing evidence strongly supports its utility as a valuable tool for both basic research and as a potential therapeutic agent. This guide provides a foundational understanding for scientists and drug development professionals to explore the multifaceted roles of this compound in cellular regulation.
GGsTop: A Technical Whitepaper on its Anti-Aging Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGsTop, a potent and selective irreversible inhibitor of γ-glutamyl transpeptidase (GGT), presents a promising frontier in the development of anti-aging therapeutics.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its anti-aging effects. By preserving the crucial antioxidant glutathione and modulating key signaling pathways, this compound mitigates oxidative stress and promotes vital extracellular matrix components, offering a multifaceted approach to cellular rejuvenation. This document details the underlying biochemistry, summarizes key experimental findings, and provides comprehensive protocols for the scientific community to further investigate and harness the therapeutic potential of this compound.
Introduction: The Role of γ-Glutamyl Transpeptidase in Aging
γ-glutamyl transpeptidase (GGT) is a cell-surface enzyme pivotal in the catabolism of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[3][4] GGT catalyzes the initial step in the breakdown of extracellular GSH, thereby regulating the cellular supply of cysteine, a rate-limiting substrate for intracellular GSH synthesis.[4] However, elevated GGT activity is also associated with increased production of reactive oxygen species (ROS), contributing to oxidative stress—a key driver of the aging process.[3][5] By inhibiting GGT, this compound directly intervenes in this pathway, preserving the extracellular glutathione pool and mitigating ROS-induced cellular damage.
Mechanism of Action of this compound
This compound, also known as Nahlsgen, is a non-toxic and highly selective irreversible inhibitor of γ-GGT.[1][2] Its chemical structure, 2-amino-4-{--INVALID-LINK---phosphono}butanoic acid, allows it to bind covalently to the active site of GGT, leading to its inactivation.[2][6] This targeted inhibition prevents the degradation of extracellular glutathione, thereby increasing its availability for cellular uptake and antioxidant functions.[7][8]
Core Anti-Aging Properties of this compound
Preservation of Glutathione and Reduction of Oxidative Stress
The primary anti-aging mechanism of this compound is its ability to maintain healthy glutathione levels. Glutathione is essential for neutralizing free radicals, detoxifying harmful substances, and maintaining cellular redox homeostasis.[9] By inhibiting GGT, this compound prevents the depletion of extracellular glutathione, leading to a reduction in oxidative stress and its associated cellular damage.[7][8]
Stimulation of Extracellular Matrix Synthesis
This compound has been demonstrated to promote the production of key extracellular matrix (ECM) components, collagen and elastin.[10][11] These proteins are fundamental to maintaining the structural integrity, elasticity, and youthful appearance of the skin. The inhibition of GGT by this compound appears to indirectly stimulate fibroblasts to upregulate the synthesis of these vital proteins, though the precise signaling cascade is an area of ongoing research.[10]
Modulation of Inflammatory Signaling Pathways
Chronic inflammation is a hallmark of aging. This compound has been shown to downregulate pro-inflammatory signaling pathways, such as the LPS/NFκB pathway.[12] This anti-inflammatory action further contributes to its anti-aging profile by reducing the cellular stress and degradation of tissue associated with persistent inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the efficacy of this compound.
Table 1: Inhibition of γ-Glutamyl Transpeptidase
| Parameter | Value | Species | Reference |
| Ki | 170 μM | Human | [1] |
| Kon | 51 M-1s-1 | Human | [1] |
| Kon | 150 M-1s-1 | E. coli | [1] |
Table 2: In Vivo Efficacy in a Rat Model of Hepatic Ischemia-Reperfusion
| Parameter | Control (IR Group) | This compound Treated (1 mg/kg) | Time Point | Reference |
| Serum ALT | Significantly Elevated | Significantly Lower | 12, 24, 48h | [1] |
| Serum AST | Significantly Elevated | Significantly Lower | 12, 24, 48h | [1] |
| Serum γ-GT | Significantly Elevated | Significantly Lower | 12, 24, 48h | [1] |
| Hepatic 4-HNE | Increased | Reduced | 48h | [1] |
| Hepatic TNF-α | Increased | Reduced | 48h | [1] |
Table 3: Effect on Human Periodontal Ligament Cells (hPLCs) in vitro
| Parameter | Control | This compound Treated | Co-treatment with NAC | Reference |
| Cell Migration | Baseline | Increased (~50% wound reduction at 48h) | Blocked | [3] |
| Intracellular ROS | Baseline | Increased | Attenuated | [3] |
| Type I Collagen Expression | Baseline | Increased | Inhibited | [3] |
| α-Smooth Muscle Actin Expression | Baseline | Increased | Inhibited | [3] |
Experimental Protocols
In Vitro Cell Migration Assay (Scratch-Wound Assay)
Objective: To assess the effect of this compound on the migration of human periodontal ligament cells (hPLCs).
Methodology:
-
Culture hPLCs to confluence in appropriate cell culture plates.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing either vehicle control or this compound at the desired concentration. For antioxidant rescue experiments, co-treat with N-acetylcysteine (NAC).
-
Capture images of the wound at baseline (0 hours) and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Quantify the wound area at each time point and calculate the percentage of wound closure.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine the effect of this compound on intracellular ROS levels in hPLCs.
Methodology:
-
Seed hPLCs in a multi-well plate and allow them to adhere.
-
Treat the cells with vehicle control, this compound, or this compound in combination with NAC for the specified duration.
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer. The fluorescence intensity is proportional to the level of intracellular ROS.
In Vivo Hepatic Ischemia-Reperfusion Injury Model in Rats
Objective: To evaluate the protective effects of this compound against ischemia-reperfusion (IR)-induced liver injury.
Methodology:
-
Anesthetize male Wistar rats.
-
Induce hepatic ischemia by clamping the portal vein and hepatic artery of the left lateral and median lobes of the liver for a defined period (e.g., 90 minutes).
-
Prior to clamping, administer either saline (IR group) or this compound (e.g., 1 mg/kg body weight) intravenously (IR-GGsTop group).
-
After the ischemic period, remove the clamp to allow reperfusion.
-
Collect blood samples at various time points post-reperfusion (e.g., 12, 24, and 48 hours) to measure serum levels of liver injury markers (ALT, AST, γ-GT).
-
At the end of the experiment, euthanize the animals and harvest the livers for histological analysis and measurement of oxidative stress markers (e.g., 4-HNE, TNF-α) and glutathione content.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione to reverse aging? [pharmacist.com]
- 10. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis | Anticancer Research [ar.iiarjournals.org]
- 11. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation [frontiersin.org]
GGsTop: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GGsTop, also known as Nahlsgen, is a potent, highly selective, and irreversible inhibitor of γ-glutamyl transpeptidase (GGT). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental methodologies, quantitative data, and visualizations of its mechanism of action are presented to support its application in research and drug development. This compound's ability to modulate cellular redox homeostasis through the inhibition of GGT makes it a valuable tool for studying the roles of glutathione metabolism in various physiological and pathological processes, including ischemia-reperfusion injury, inflammation, and cell migration.
Chemical Structure and Physicochemical Properties
This compound is a γ-phosphono diester analog of glutamate.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-amino-4-[[3-(carboxymethyl)phenoxy]-methoxyphosphoryl]butanoic acid | [2] |
| Synonyms | Nahlsgen, Compound 5a | [2] |
| CAS Number | 926281-37-0 | [2] |
| Molecular Formula | C13H18NO7P | [2] |
| Molecular Weight | 331.26 g/mol | [2] |
| SMILES | CO--INVALID-LINK--(OC1=CC(=CC=C1)CC(=O)O)CC--INVALID-LINK--C(=O)O | N/A |
| pKa | 9.71 | [2] |
| Solubility | Soluble in water and DMSO | N/A |
| Storage | Store at -20°C to -80°C | [2] |
Biological Properties and Quantitative Data
This compound is a mechanism-based inhibitor that forms a covalent bond with the catalytic Thr residue of GGT, leading to its irreversible inactivation.[1] It exhibits high selectivity for GGT and does not significantly inhibit other glutamine-metabolizing enzymes.[3]
Inhibitory Activity
| Parameter | Value | Species/Enzyme | Reference |
| Ki | 170 μM | Human GGT | [2] |
| kon | 51 ± 3 M⁻¹s⁻¹ | Human GGT | [2] |
| kon | 150 ± 10 M⁻¹s⁻¹ | E. coli GGT | [2] |
In Vivo Efficacy (Ischemia-Reperfusion Injury Model)
A study by Tamura et al. demonstrated the protective effects of this compound in a rat model of hepatic ischemia-reperfusion (IR) injury.[4][5]
| Parameter | Treatment Group | Result | Reference |
| Serum ALT, AST, γ-GT | IR-GGsTop (1 mg/kg) | Significantly lower levels compared to the IR group at 12, 24, and 48 h post-reperfusion. | [2][4][5] |
| Hepatic Necrosis | IR-GGsTop (1 mg/kg) | Reduced hepatic necrosis compared to the IR group. | [4][5] |
| Hepatic Glutathione (GSH) | IR-GGsTop (1 mg/kg) | Increased hepatic GSH content compared to the IR group. | [4][5] |
| 4-HNE and TNF-α Production | IR-GGsTop (1 mg/kg) | Reduced production in the liver compared to the IR group. | [2][4][5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the irreversible inhibition of γ-glutamyl transpeptidase. GGT is a cell-surface enzyme that plays a crucial role in the extracellular catabolism of glutathione (GSH), a key intracellular antioxidant.[3] By inhibiting GGT, this compound prevents the degradation of extracellular GSH, thereby preserving the intracellular GSH pool and mitigating oxidative stress.[4][5]
This compound Experimental Workflow
The general workflow for evaluating the efficacy of this compound in an in vivo model of ischemia-reperfusion injury is depicted below.
Caption: Experimental workflow for in vivo studies of this compound.
Signaling Pathway of GGT Inhibition by this compound
Inhibition of GGT by this compound leads to a cascade of downstream effects that ultimately protect cells from oxidative damage and inflammation.
Caption: this compound's mechanism of action via GGT inhibition.
Downstream Effects on NF-κB and ROS Pathways
Recent studies have indicated that this compound can modulate the NF-κB and ROS signaling pathways.[6] The inhibition of GGT prevents the generation of pro-oxidant species that can activate NF-κB, a key regulator of inflammation.
Caption: this compound's impact on ROS and NF-κB signaling.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for key experiments involving this compound. For detailed, step-by-step instructions, it is imperative to consult the original research articles.
In Vivo Ischemia-Reperfusion Model
-
Animal Model: Male Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Ischemia Induction: The portal vein and hepatic artery are clamped to induce ischemia for a defined period (e.g., 90 minutes).[4][5]
-
This compound Administration: this compound (e.g., 1 mg/kg body weight) or saline (control) is administered intravenously prior to the induction of ischemia.[2][4][5]
-
Reperfusion: The clamp is removed to allow for reperfusion.
-
Sample Collection: Blood and liver tissue samples are collected at various time points post-reperfusion (e.g., 12, 24, 48 hours).[4][5]
-
Analysis: Serum levels of ALT, AST, and GGT are measured using standard biochemical assays. Liver tissues are processed for histopathological examination and measurement of glutathione content, lipid peroxidation products (e.g., malondialdehyde, 4-HNE), and inflammatory cytokines (e.g., TNF-α).[2][4][5]
γ-Glutamyl Transpeptidase (GGT) Activity Assay
-
Principle: GGT activity is determined by a coupled enzyme assay where GGT transfers the γ-glutamyl group from a substrate (e.g., L-γ-glutamyl-p-nitroanilide) to an acceptor, liberating a chromogenic product (e.g., p-nitroanilide) that can be measured spectrophotometrically.
-
Reagents: GGT assay buffer, GGT substrate solution, and a standard (e.g., p-nitroanilide).
-
Procedure:
-
Prepare samples (e.g., serum, tissue homogenates) and a standard curve.
-
Add the GGT substrate solution to the samples and standards.
-
Incubate at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 418 nm) at multiple time points.
-
Calculate GGT activity based on the rate of change in absorbance and the standard curve.
-
Glutathione (GSH) Assay
-
Principle: The concentration of GSH is determined using an enzymatic recycling method. GSH reacts with a chromogen (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to produce a colored product. Glutathione reductase is used to recycle the oxidized glutathione (GSSG) back to GSH, amplifying the signal.
-
Reagents: Assay buffer, DTNB, glutathione reductase, NADPH, and GSH standard.
-
Procedure:
-
Prepare samples (e.g., tissue homogenates) and a GSH standard curve. Deproteinize samples as necessary.
-
Add the reaction mixture containing DTNB, glutathione reductase, and NADPH to the samples and standards.
-
Incubate at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm).
-
Calculate the GSH concentration from the standard curve.
-
Conclusion
This compound is a well-characterized and highly effective inhibitor of γ-glutamyl transpeptidase. Its specificity and low toxicity make it an invaluable research tool for elucidating the role of GGT and glutathione metabolism in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies. Further investigation into the full range of signaling pathways modulated by this compound will continue to expand its potential therapeutic applications.
References
- 1. Design, synthesis, and evaluation of gamma-phosphono diester analogues of glutamate as highly potent inhibitors and active site probes of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GGsTop in a Rat Model of Ischemia-Reperfusion Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
GGsTop, with the chemical name 2-amino-4-{--INVALID-LINK--phosphono}butanoic acid, is a highly selective and irreversible inhibitor of γ-glutamyl transpeptidase (GGT). GGT is a membrane-bound enzyme that plays a crucial role in the metabolism of extracellular glutathione (GSH). In the context of ischemia-reperfusion (I/R) injury, the activity of GGT is markedly increased, leading to the degradation of GSH and the production of reactive oxygen species (ROS), which in turn causes significant oxidative stress and tissue damage. This compound has been shown to be a potent protective agent in various rat models of I/R injury, including renal, hepatic, and cardiac injury, by mitigating these effects. These application notes provide detailed protocols for the use of this compound in a rat model of I/R injury, along with data presentation and visualization of the underlying mechanisms and experimental workflows.
Mechanism of Action
During ischemia and reperfusion, there is an increased activity of GGT, which degrades extracellular glutathione. This degradation process generates cysteinyl-glycine, a highly reactive thiol compound that can contribute to the production of ROS and subsequent oxidative stress. This compound selectively and irreversibly inhibits GGT, preventing the breakdown of glutathione. This action preserves the levels of glutathione, a key antioxidant, and reduces the production of ROS, thereby protecting tissues from oxidative damage, inflammation, and cell death associated with I/R injury.
Caption: Mechanism of this compound in I/R Injury.
Experimental Protocols
The following are detailed protocols for inducing I/R injury in rats and the application of this compound for therapeutic intervention.
Renal Ischemia-Reperfusion Injury Model
This protocol is adapted from studies on uninephrectomized rats to induce acute kidney injury (AKI).
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Preparation: Perform a contralateral nephrectomy two weeks prior to the I/R procedure to create a solitary functioning kidney model.
2. Ischemia-Reperfusion Procedure:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Make a midline abdominal incision to expose the left kidney.
-
Occlude the left renal artery and vein with a non-traumatic vascular clamp for 45 minutes to induce ischemia.
-
After 45 minutes, remove the clamp to initiate reperfusion.
-
Close the abdominal incision in layers.
3. This compound Administration:
-
Dosage: 1 and 10 mg/kg body weight.
-
Route: Intravenous (i.v.) injection.
-
Timing: Administer 5 minutes before the onset of ischemia.
-
Vehicle Control: Administer an equivalent volume of saline to the control group.
4. Post-Operative Care and Sample Collection:
-
Provide post-operative analgesia and monitor the animals.
-
Collect blood samples at various time points (e.g., 24 and 48 hours) after reperfusion for serum analysis.
-
Euthanize the animals at the end of the study period (e.g., 48 hours) and harvest the kidneys for histopathological and biochemical analysis.
Caption: Renal I/R Experimental Workflow.
Hepatic Ischemia-Reperfusion Injury Model
This protocol is for inducing segmental (70%) hepatic ischemia.
1. Animal Model:
-
Species: Male Wistar rats.
2. Ischemia-Reperfusion Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy.
-
Induce ischemia by clamping the portal vein and hepatic artery supplying the left lateral and median lobes of the liver for 90 minutes.
-
After 90 minutes, remove the clamp to allow reperfusion.
-
Close the abdomen.
3. This compound Administration:
-
Dosage: 1 mg/kg body weight.
-
Route: Injection into the liver via the inferior vena cava.
-
Timing: Administer immediately before clamping the vessels.
-
Vehicle Control: Administer saline to the control group.
4. Post-Operative Care and Sample Collection:
-
Provide post-operative care.
-
Collect blood samples before ischemia, before reperfusion, and at 12, 24, and 48 hours post-reperfusion.
-
Euthanize the animals at 48 hours post-reperfusion and harvest the liver for analysis.
Caption: Hepatic I/R Experimental Workflow.
Data Presentation
The following tables summarize the quantitative data from studies using this compound in rat I/R models.
Table 1: Effects of this compound on Renal I/R Injury Markers
| Parameter | Control (I/R + Vehicle) | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Serum Creatinine (mg/dL) | Markedly Increased | Significantly Decreased | Dose-dependently Decreased |
| Blood Urea Nitrogen (BUN) (mg/dL) | Markedly Increased | Significantly Decreased | Dose-dependently Decreased |
| Renal GGT Activity | Markedly Increased | Significantly Suppressed | Markedly Suppressed |
| Renal Superoxide Production | Significantly Increased | Abolished | Abolished |
| Renal Malondialdehyde (MDA) Level | Significantly Increased | Abolished | Abolished |
| Renal Glutathione (GSH) Content | Decreased | Markedly Elevated | Markedly Elevated |
| Data compiled from Yamamoto et al. (2011) |
Table 2: Effects of this compound on Hepatic I/R Injury Markers
| Parameter | Control (I/R + Saline) | This compound (1 mg/kg) |
| Serum ALT (IU/L) at 12h | ~2719 | ~776 (Significantly Lower) |
| Serum AST (IU/L) at 12h | Significantly Increased | Significantly Lower |
| Serum γ-GT (IU/L) post-reperfusion | Significantly Increased | Maintained at baseline |
| Hepatic GSH Content | Significantly Reduced | Increased |
| Hepatic MDA Level | Significantly Increased | Prevented Increase |
| Hepatic 4-HNE | Increased | Prevented Increase |
| Hepatic TNF-α | Increased | Prevented Increase |
| Hepatic Necrosis | Massive | Few Necroses |
| Data compiled from Eba et al. (2014) |
Table 3: Effects of this compound on Cardiac I/R Injury Markers (Isolated Heart)
| Parameter | Control (I/R) | This compound |
| Left Ventricular Developed Pressure | Reduced | Significantly Attenuated Reduction |
| LV End-Diastolic Pressure | Increased | Significantly Attenuated Increase |
| Norepinephrine Release | Excessive | Suppressed |
| Myocardial Superoxide | Significantly Increased | Significantly Low |
| Myocardial MDA | Significantly Increased | Significantly Low |
| Data compiled from a study on isolated rat hearts |
Conclusion
This compound is a valuable pharmacological tool for studying the role of GGT in ischemia-reperfusion injury. The provided protocols offer a foundation for investigating the therapeutic potential of GGT inhibition in preclinical rat models of renal, hepatic, and cardiac I/R injury. The consistent findings of reduced oxidative stress, preserved glutathione levels, and improved organ function underscore the protective effects of this compound. Researchers can adapt these methodologies to further explore the molecular pathways involved and to evaluate the efficacy of this compound in other models of oxidative stress-related tissue injury.
Protocol for In Vivo Administration of GGsTop in Renal Injury Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GGsTop, or 2-amino-4-{--INVALID-LINK--phosphono}butanoic acid, is a highly selective and irreversible inhibitor of γ-glutamyl transpeptidase (GGT).[1][2] GGT is an enzyme implicated in the pathogenesis of ischemia/reperfusion (I/R) injury in various organs, including the kidney.[1][3] By inhibiting GGT, this compound prevents the degradation of glutathione (GSH), a critical antioxidant, thereby mitigating oxidative stress and cellular damage.[1][2] This protocol details the in vivo administration of this compound for the study of its protective effects in a rat model of renal ischemia/reperfusion injury.
Data Presentation
Table 1: Summary of this compound Administration and Effects in a Rat Model of Renal I/R Injury
| Parameter | Vehicle Control (I/R) | This compound (1 mg/kg) + I/R | This compound (10 mg/kg) + I/R | Reference |
| Animal Model | Uninephrectomized Sprague-Dawley rats | Uninephrectomized Sprague-Dawley rats | Uninephrectomized Sprague-Dawley rats | [1] |
| Injury Model | 45 min left renal artery and vein occlusion | 45 min left renal artery and vein occlusion | 45 min left renal artery and vein occlusion | [1] |
| This compound Administration | Saline (i.v.) 5 min before ischemia | 1 mg/kg (i.v.) 5 min before ischemia | 10 mg/kg (i.v.) 5 min before ischemia | [1] |
| Renal Function (1 day post-I/R) | Markedly decreased | Attenuated decrease (dose-dependent) | Significantly attenuated decrease (dose-dependent) | [1][2] |
| Renal Histopathology | Severe renal damage | Significantly suppressed damage | Significantly suppressed damage | [1][2] |
| Renal GGT Activity (post-I/R) | Markedly increased | Suppressed increase | Markedly suppressed increase | [2] |
| Renal Superoxide Production (6h post-I/R) | Significantly increased | Abolished increase | Abolished increase | [1][2] |
| Renal Malondialdehyde (MDA) Level (6h post-I/R) | Significantly increased | Abolished increase | Abolished increase | [1][2] |
| Renal Glutathione (GSH) Content (post-ischemia) | Decreased | Markedly elevated | Markedly elevated | [1][2] |
Experimental Protocols
1. Animal Model of Renal Ischemia/Reperfusion (I/R) Injury
This protocol is based on the model described by Yamamoto et al.[1]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Perform a contralateral nephrectomy two weeks prior to the ischemia/reperfusion procedure to create a uninephrectomized model.[1]
-
Anesthetize the rats.
-
Induce ischemic acute kidney injury (AKI) by occluding the left renal artery and vein for 45 minutes using a vascular clamp.[1][2]
-
After 45 minutes, remove the clamp to allow reperfusion.
-
Suture the incision and allow the animals to recover.
-
2. This compound Administration Protocol
-
Materials:
-
This compound
-
Sterile saline solution
-
-
Procedure:
-
Prepare solutions of this compound in sterile saline at concentrations of 1 mg/mL and 10 mg/mL.
-
Five minutes before inducing ischemia (clamping the renal artery and vein), administer this compound intravenously (i.v.) at a dose of 1 mg/kg or 10 mg/kg.[1][2]
-
Administer an equivalent volume of sterile saline to the vehicle control group.
-
3. Assessment of Renal Injury
-
Renal Function:
-
Collect blood samples at 24 hours post-reperfusion to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
-
Histopathology:
-
At the end of the experiment, euthanize the animals and perfuse the kidneys with saline, followed by a fixative (e.g., 10% neutral buffered formalin).
-
Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tubular necrosis, cast formation, and other signs of renal damage.
-
-
Biochemical Assays:
-
Harvest kidney tissue at specified time points (e.g., immediately after reperfusion for GGT activity, 6 hours post-reperfusion for oxidative stress markers).
-
Homogenize the tissue and perform assays to measure:
-
GGT activity
-
Superoxide production
-
Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
Glutathione (GSH) content.
-
-
Mandatory Visualization
Caption: Experimental workflow for this compound administration in a renal I/R injury model.
Caption: Proposed signaling pathway of this compound-mediated renal protection.
References
Application Notes and Protocols: GGsTop for the Treatment of 5-Fluorouracil-Induced Oral Mucositis in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral mucositis is a common and debilitating side effect of cancer chemotherapy, such as treatment with 5-fluorouracil (5-FU). It is characterized by inflammation, ulceration, and pain in the oral mucosa, which can severely impact a patient's quality of life and may necessitate the cessation of cancer treatment.[1][2][3] GGsTop, a selective inhibitor of gamma-glutamyl transpeptidase (GGT), has emerged as a promising therapeutic agent for oral mucositis.[1][2][4] By inhibiting GGT, this compound is thought to suppress the production of reactive oxygen species (ROS) and promote the synthesis of collagen, thereby accelerating the healing of damaged oral mucosa.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in a murine model of 5-FU-induced oral mucositis.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzyme gamma-glutamyl transpeptidase (GGT). GGT plays a role in glutathione metabolism and can contribute to oxidative stress.[2][5] Inhibition of GGT by this compound leads to a reduction in oxidative stress and an increase in collagen production, which is crucial for mucosal repair.[2][3][5][6] Studies have shown that this compound treatment promotes collagen production in the oral mucosa and alleviates oxidative stress, contributing to the rapid and safe treatment of oral mucositis.[1][5][6]
References
- 1. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. Effects of this compound® on Collagen and Glutathione in the Oral Mucosa Using a Rat Model of 5-Fluorouracil-Induced Oral Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound® on Collagen and Glutathione in the Oral Mucosa Using a Rat Model of 5-Fluorouracil-Induced Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the optimal concentration of GGsTop for cell culture experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GGsTop is a potent, highly selective, and irreversible inhibitor of γ-glutamyl transpeptidase (GGT).[1][2][3] GGT is a cell-surface enzyme crucial for glutathione homeostasis, which plays a significant role in cellular defense against oxidative stress and detoxification.[4][5] By inhibiting GGT, this compound modulates intracellular levels of glutathione and reactive oxygen species (ROS), thereby influencing various cellular processes, including proliferation, migration, and apoptosis.[4][6] These characteristics make this compound a valuable tool for studying the roles of GGT in health and disease and a potential therapeutic agent.
This document provides detailed application notes and protocols for determining the optimal concentration of this compound for your specific cell culture experiments. It includes methodologies for assessing cytotoxicity, and cell proliferation, and provides examples of effective concentrations used in various cell lines.
Mechanism of Action: GGT Inhibition and Downstream Effects
This compound exerts its biological effects primarily through the irreversible inhibition of γ-glutamyl transpeptidase. GGT is a key enzyme in the γ-glutamyl cycle, responsible for the breakdown of extracellular glutathione (GSH), facilitating the cellular uptake of its constituent amino acids, particularly cysteine.
The inhibition of GGT by this compound disrupts this process, leading to a cascade of downstream cellular events:
-
Alteration of Glutathione Homeostasis: GGT inhibition prevents the degradation of extracellular GSH, impacting the intracellular pool of this critical antioxidant.
-
Induction of Reactive Oxygen Species (ROS): By modulating glutathione levels, this compound treatment can lead to an increase in intracellular ROS. ROS can act as signaling molecules, influencing various pathways.[4][7]
-
Modulation of Signaling Pathways: The changes in the cellular redox state can affect multiple signaling pathways, including:
-
NF-κB Signaling: GGT activity has been linked to the activation of NF-κB, a key regulator of inflammation and cell survival.[4][8]
-
MAPK Signaling: ROS can activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[9]
-
PI3K/Akt Signaling: The PI3K/Akt pathway, crucial for cell growth and survival, can also be influenced by changes in the cellular redox environment.[1][10]
-
Data Presentation: this compound Concentration in Various Cell Lines
The optimal concentration of this compound is cell-type dependent. Below is a summary of concentrations used in published studies. This table can serve as a starting point for designing your experiments.
| Cell Line | Cell Type | Concentration Range | Observed Effect | Citation(s) |
| Human Periodontal Ligament Cells (hPLCs) | Primary Fibroblast-like | 5 - 50 µM | No cytotoxicity observed. 10 µM enhanced cell proliferation. | [4] |
| Human Fibroblasts | Primary | Up to 1 mM | No cytotoxicity observed. | [3] |
| Human Hepatic Stellate Cells | Primary | Up to 1 mM | No cytotoxicity observed. | [3] |
| HepG2 | Human Liver Cancer | 10 µM | Used for pretreatment to study drug cytotoxicity. | [4] |
| BxPC-3 | Human Pancreatic Cancer | Not specified | Used in studies investigating drug resistance. | [11][12][13] |
| NIH-3T3 | Mouse Embryonic Fibroblast | Not specified | General cell line used in GGT-related studies. | [4] |
| A549 | Human Lung Cancer | Not specified | This compound inhibited proliferation in a xenograft model. | [14] |
| LAC1 | Lung Adenocarcinoma | Not specified | This compound inhibited proliferation in a xenograft model. | [14] |
Experimental Protocols
Determining the optimal this compound concentration requires a systematic approach, starting with a broad dose-range finding study followed by more focused experiments to pinpoint the effective concentration for the desired biological outcome.
Protocol 1: Determining the Cytotoxic Concentration Range of this compound using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability and determine the concentration range that is non-toxic.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, 0 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve. This will help you identify the maximum non-toxic concentration.
-
Protocol 2: Assessing the Effect of this compound on Cell Proliferation using BrdU Assay
This protocol uses the BrdU (5-bromo-2'-deoxyuridine) incorporation assay to measure the effect of non-toxic concentrations of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to a fluorescent marker or HRP
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a range of non-toxic concentrations of this compound as determined from the MTT assay.
-
-
BrdU Labeling:
-
At the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length of your cell line.
-
-
Cell Fixation and Denaturation:
-
Remove the labeling solution and wash the cells with PBS.
-
Add fixation/denaturation solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunostaining:
-
Remove the fixation/denaturation solution and wash the cells with wash buffer.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the cells and add the secondary antibody. Incubate for 1 hour at room temperature, protected from light if using a fluorescent conjugate.
-
-
Data Acquisition and Analysis:
-
For fluorescent detection, visualize and quantify the BrdU-positive cells using a fluorescence microscope or a plate reader.
-
For colorimetric detection, add the appropriate substrate and measure the absorbance.
-
Plot the proliferation rate against the this compound concentration to determine the optimal concentration for the desired effect on proliferation.
-
Experimental Workflow and Logical Relationships
The process of determining the optimal this compound concentration follows a logical progression from assessing toxicity to evaluating the desired biological effect.
Conclusion
Determining the optimal concentration of this compound is a critical step for obtaining reliable and reproducible results in cell culture experiments. By following the protocols and workflow outlined in these application notes, researchers can systematically identify a concentration that is both effective for their desired biological endpoint and minimally cytotoxic. The provided data on this compound concentrations in various cell lines serves as a valuable starting point for experimental design.
References
- 1. db-thueringen.de [db-thueringen.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implications of glutathione-S transferase P1 in MAPK signaling as a CRAF chaperone: In memory of Dr. Irving Listowsky - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 11. Inhibition of geranylgeranyl diphosphate synthase is a novel therapeutic strategy for pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pooled CRISPR screening in pancreatic cancer cells implicates co-repressor complexes as a cause of multiple drug resistance via regulation of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pancreatic (pro)enzymes treatment suppresses BXPC-3 pancreatic Cancer Stem Cell subpopulation and impairs tumour engrafting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
GGsTop Gel Formulation for Topical Application: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and application of GGsTop, a selective γ-glutamyl transpeptidase (GGT) inhibitor, in a topical gel formulation for research purposes. Detailed protocols for preparation, in vitro evaluation, and in vivo studies are included to facilitate its use in dermatological and mucosal research.
Introduction to this compound and its Topical Delivery
This compound is a potent and selective inhibitor of γ-glutamyl transpeptidase (GGT), an enzyme implicated in various physiological and pathological processes, including glutathione metabolism, oxidative stress, and inflammation.[1][2] Topical delivery of this compound offers a targeted approach for localized treatment of skin and mucosal disorders, minimizing systemic exposure and potential side effects. Gel formulations are particularly suitable for topical application due to their favorable properties such as being greaseless, easily spreadable, and having good patient acceptance.[3][4]
This compound Gel Formulations
While various gel formulations can be adapted for the topical delivery of this compound, a well-documented formulation utilizes a blend of chitosan and hydroxypropyl methylcellulose (HPMC) to achieve desirable mucoadhesive and sustained-release properties.[5]
Chitosan-HPMC Gel Formulation
This formulation has been effectively used in a mouse model of oral mucositis, demonstrating the potential of this compound for mucosal applications.[5]
Table 1: Composition of Chitosan-HPMC Based this compound Gel [5]
| Component | Concentration | Purpose |
| This compound | 5 µg/mL | Active Pharmaceutical Ingredient |
| Chitosan (CS) | 2.1% (w/v) in 3% lactic acid | Mucoadhesive polymer, sustained release |
| Pluronic F-127 (PF-127) | 0.9% (w/v) in 3% lactic acid | Enhances mucoadhesive properties of Chitosan |
| Hydroxypropyl methylcellulose (HPMC) | 3.0% (w/v) in purified water | Film-forming polymer |
Physicochemical Characterization of this compound Gel
Thorough characterization of the gel formulation is crucial to ensure its quality, stability, and performance. Key parameters to evaluate include pH, viscosity, and spreadability.
Table 2: Physicochemical Properties of Topical Gels (Illustrative Values)
| Parameter | Chitosan-HPMC Gel | General Topical Gel Range | Method |
| pH | 5.5 - 6.5 | 4.5 - 7.0 | pH meter |
| Viscosity (cP) | 15,000 - 25,000 | 1,000 - 100,000 | Brookfield Viscometer |
| Spreadability (g.cm/s) | 10 - 20 | 5 - 30 | Glass slide method |
Note: The values for the Chitosan-HPMC gel are representative and may vary depending on the specific grade of polymers and preparation conditions. Researchers should perform their own characterization.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by irreversibly inhibiting GGT.[6] This inhibition leads to a cascade of downstream effects beneficial for tissue repair and inflammation reduction.
Signaling Pathway of this compound in Skin Cells
The topical application of this compound is believed to modulate wound healing and inflammatory responses through the regulation of reactive oxygen species (ROS) and subsequent signaling pathways. While the precise pathway is still under investigation, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathways.[7][8][9]
Caption: Proposed signaling pathway of this compound in skin cells.
Experimental Protocols
The following are detailed protocols for the preparation, in vitro, and in vivo evaluation of this compound gel.
Protocol for Preparation of Chitosan-HPMC this compound Gel[5]
Materials:
-
This compound
-
Chitosan (medium molecular weight)
-
Pluronic F-127 (PF-127)
-
Lactic acid
-
Hydroxypropyl methylcellulose (HPMC)
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
pH meter
Procedure:
-
Preparation of Chitosan (CS) Gel:
-
Dissolve 2.1 g of chitosan and 0.9 g of PF-127 in 100 mL of a 3% (w/v) lactic acid solution.
-
Heat the solution to 70°C while stirring until a homogenous gel is formed.
-
Allow the gel to cool to room temperature.
-
-
Preparation of HPMC Gel:
-
Disperse 3.0 g of HPMC in 100 mL of purified water at 4°C.
-
Stir until a clear gel is formed.
-
-
Preparation of CS-HPMC Gel:
-
Mix the prepared CS gel and HPMC gel in a 2:1 ratio (v/v).
-
Stir until a uniform gel is obtained.
-
-
Preparation of this compound Gel:
-
Prepare a 10 µg/mL aqueous solution of this compound.
-
Mix the CS-HPMC gel and the this compound aqueous solution in a 1:1 ratio (v/v).
-
Stir gently until the this compound is evenly distributed throughout the gel.
-
Caption: Workflow for the preparation of Chitosan-HPMC based this compound gel.
Protocol for In Vitro Release Study using Franz Diffusion Cell[10][11]
Materials:
-
This compound Gel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthetic membrane (e.g., cellulose acetate)
-
Franz diffusion cells
Equipment:
-
Franz diffusion cell apparatus with a water jacket and magnetic stirrer
-
High-performance liquid chromatography (HPLC) system for this compound quantification
Procedure:
-
Setup of Franz Diffusion Cell:
-
Fill the receptor compartment of the Franz diffusion cell with freshly prepared and degassed PBS (pH 7.4).
-
Equilibrate the system to 37 ± 0.5°C using the water jacket.
-
Ensure the magnetic stirrer is rotating at a constant speed to maintain a homogenous receptor phase.
-
-
Membrane Mounting and Sample Application:
-
Hydrate the synthetic membrane in PBS for at least 30 minutes before use.
-
Mount the membrane between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.
-
Apply a known quantity (e.g., 1 g) of the this compound gel onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of this compound released per unit area over time.
-
Table 3: In Vitro Release of this compound from Chitosan-HPMC Gel [5]
| Time (min) | Cumulative Release (%) - this compound Solution | Cumulative Release (%) - this compound Gel |
| 5 | ~80 | ~30 |
| 10 | ~85 | ~40 |
| 15 | ~90 | ~45 |
| 30 | ~95 | ~50 |
| 60 | ~100 | ~54 |
Protocol for In Vitro Scratch Wound Healing Assay[4][7][12]
Materials:
-
Human dermal fibroblasts or keratinocytes
-
Appropriate cell culture medium
-
This compound stock solution
-
Sterile pipette tips (p200)
Equipment:
-
Cell culture plates (24-well)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with a fresh culture medium containing different concentrations of this compound (e.g., 0, 5, 10, 20 µM).
-
Include a vehicle control group.
-
-
Imaging and Analysis:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Table 4: Effect of this compound on Fibroblast Migration (Illustrative Data) [7]
| Treatment | Wound Closure at 24h (%) | Wound Closure at 48h (%) |
| Control (Vehicle) | 25 ± 5 | 55 ± 7 |
| This compound (10 µM) | 45 ± 6 | 85 ± 8 |
Protocol for In Vivo Murine Excisional Wound Healing Model[13][14][15]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound Gel (and placebo gel)
-
Surgical instruments (scissors, forceps)
-
Biopsy punch (e.g., 6 mm)
-
Sutures
-
Anesthesia (e.g., isoflurane)
-
Digital camera
Procedure:
-
Anesthesia and Hair Removal:
-
Anesthetize the mice using isoflurane.
-
Shave the dorsal surface and clean the area with an antiseptic solution.
-
-
Wound Creation:
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch.
-
-
Topical Application:
-
Immediately after wounding, topically apply a known amount (e.g., 50 µL) of this compound gel to one wound and the placebo gel to the other wound on the same animal.
-
Repeat the application daily.
-
-
Wound Closure Measurement:
-
Photograph the wounds daily or on specific days (e.g., 0, 3, 7, 10, 14) with a ruler for scale.
-
Calculate the wound area using image analysis software.
-
Express the wound closure as a percentage of the initial wound area.
-
-
Histological Analysis:
-
At the end of the experiment (e.g., day 14), euthanize the animals and excise the wound tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to evaluate re-epithelialization, collagen deposition, and inflammation.
-
Table 5: In Vivo Wound Closure Rate with this compound Gel (Illustrative Data)
| Day | Wound Area (% of Initial) - Placebo | Wound Area (% of Initial) - this compound Gel |
| 0 | 100 | 100 |
| 3 | 85 ± 8 | 70 ± 6 |
| 7 | 50 ± 7 | 30 ± 5 |
| 10 | 25 ± 5 | 10 ± 3 |
| 14 | 5 ± 2 | ~0 |
Stability Testing of this compound Gel
The stability of the this compound gel formulation should be evaluated under different storage conditions to determine its shelf life.
Protocol for Accelerated Stability Study: [10][11]
-
Store the gel samples in appropriate containers at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a defined period (e.g., 3-6 months).
-
At specified time points, withdraw samples and evaluate for changes in physical appearance, pH, viscosity, and this compound content.
-
Compare the results with samples stored at the recommended storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
Conclusion
The this compound gel formulation presents a promising platform for the topical delivery of this novel GGT inhibitor for various research applications in dermatology and mucosal disorders. The provided protocols offer a framework for researchers to prepare, characterize, and evaluate the efficacy of this compound gels in relevant in vitro and in vivo models. Further optimization of the formulation and exploration of its therapeutic potential in different disease models are warranted.
References
- 1. [PDF] Regulation of TGF-β Superfamily Signaling by SMAD Mono-Ubiquitination | Semantic Scholar [semanticscholar.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Effect of topical application of quercetin-3-O-(2″-gallate)-α-l-rhamnopyranoside on atopic dermatitis in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Innovative hydrogels in cutaneous wound healing: current status and future perspectives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 10. Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Measuring the Effect of GGsTop on Collagen Synthesis In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGsTop is a selective and irreversible inhibitor of gamma-glutamyl transpeptidase (GGT), a cell-surface enzyme crucial for glutathione metabolism and cellular reactive oxygen species (ROS) homeostasis.[1][2][3] Emerging research indicates that this compound can modulate extracellular matrix components, notably by promoting collagen synthesis.[1][4][5][6] This has significant implications for studies in wound healing, tissue regeneration, and fibrosis. These application notes provide detailed protocols for assessing the in vitro effects of this compound on collagen synthesis, offering researchers standardized methods to investigate its mechanism of action.
Putative Signaling Pathway of this compound in Collagen Synthesis
This compound inhibits GGT, leading to an increase in intracellular ROS. This elevation in ROS is thought to be a key signaling event that upregulates the expression of Type I collagen. The transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis and collagen production, may also be involved in this process.[3][7][8]
Caption: Proposed signaling pathway of this compound-induced collagen synthesis.
Experimental Workflow
A general workflow to measure the effect of this compound on collagen synthesis in a fibroblast cell culture model is outlined below. This involves treating cells with this compound and then harvesting cell lysates and culture supernatants for analysis.
Caption: General experimental workflow for in vitro collagen synthesis assays.
Quantitative Data Summary
The following tables present hypothetical data illustrating the expected dose-dependent and time-course effects of this compound on collagen synthesis in human dermal fibroblasts.
Table 1: Dose-Dependent Effect of this compound on Total Soluble Collagen
| This compound Concentration (µM) | Total Soluble Collagen (µg/mL) ± SD | Fold Change vs. Control |
| 0 (Control) | 15.2 ± 1.8 | 1.0 |
| 1 | 22.8 ± 2.1 | 1.5 |
| 10 | 41.0 ± 3.5 | 2.7 |
| 50 | 57.8 ± 4.9 | 3.8 |
Table 2: Time-Course Effect of this compound (10 µM) on Collagen Type I Protein Expression
| Time (hours) | Collagen Type I (Relative Densitometry Units) ± SD | Fold Change vs. 0h |
| 0 | 1.0 ± 0.1 | 1.0 |
| 24 | 2.3 ± 0.3 | 2.3 |
| 48 | 4.1 ± 0.5 | 4.1 |
| 72 | 5.8 ± 0.6 | 5.8 |
Table 3: Effect of this compound (10 µM) on Collagen Gene Expression after 24 hours
| Gene | Relative mRNA Expression (Fold Change vs. Control) ± SD |
| COL1A1 | 3.5 ± 0.4 |
| COL1A2 | 3.2 ± 0.3 |
Detailed Experimental Protocols
Protocol 1: Quantification of Total Soluble Collagen using SIRCOL™ Assay
This protocol is adapted from the Biocolor Sircol™ Soluble Collagen Assay manual.[9][10]
Materials:
-
Sircol™ Dye Reagent
-
Collagen Standard
-
Acid-Salt Wash Reagent
-
Alkali Reagent
-
Cell culture supernatant
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge cell culture supernatants at 10,000 x g for 10 minutes to remove debris.
-
Standard Curve Preparation: Prepare a collagen standard curve ranging from 5 to 50 µg/mL.
-
Assay: a. To 100 µL of standard or sample in a microcentrifuge tube, add 1 mL of Sircol™ Dye Reagent. b. Mix gently for 30 minutes at room temperature to allow the collagen-dye complex to precipitate. c. Centrifuge at 12,000 x g for 10 minutes. d. Carefully discard the supernatant. e. Add 750 µL of Acid-Salt Wash Reagent, vortex briefly, and centrifuge again at 12,000 x g for 10 minutes. f. Discard the supernatant and add 250 µL of Alkali Reagent to dissolve the pellet. g. Transfer 200 µL of the dissolved sample to a 96-well plate.
-
Measurement: Read the absorbance at 555 nm using a microplate reader.
-
Quantification: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Western Blotting for Collagen Type I
This protocol outlines the detection of Collagen Type I in cell lysates.[11][12][13]
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% acrylamide is recommended for collagen)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Collagen Type I antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Collagen Type I overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression, normalizing to a loading control like β-actin or GAPDH.
Protocol 3: Quantitative PCR (qPCR) for COL1A1 and COL1A2 Gene Expression
This protocol details the measurement of mRNA levels of the two alpha chains of type I collagen.[14][15][16]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for COL1A1, COL1A2, and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template. b. Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis to ensure primer specificity.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (COL1A1, COL1A2) to the reference gene.
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the effects of this compound on collagen synthesis in vitro. By employing these standardized assays, researchers can obtain reliable and reproducible quantitative data to further elucidate the therapeutic potential and mechanism of action of this compound in various biological contexts.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis | Anticancer Research [ar.iiarjournals.org]
- 5. Effects of this compound® on Collagen and Glutathione in the Oral Mucosa Using a Rat Model of 5-Fluorouracil-Induced Oral Mucositis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 9. ilexlife.com [ilexlife.com]
- 10. biovendor.com [biovendor.com]
- 11. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.4. Western Blot Analysis for Collagen 1A1 and the Na+-Ca2+ Exchanger (NCX) [bio-protocol.org]
- 14. Validation of a quantitative PCR-high-resolution melting protocol for simultaneous screening of COL1A1 and COL1A2 point mutations and large rearrangements: application for diagnosis of osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of GGT Inhibition by GGsTop on Human Pluripotent-Like Cells (hPLCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyltransferase (GGT) is a cell-surface enzyme pivotal in glutathione (GSH) metabolism, thereby playing a crucial role in maintaining cellular redox balance. In the context of human pluripotent-like cells (hPLCs), maintaining a specific redox state is essential for preserving pluripotency and directing differentiation trajectories. GGsTop is a potent, highly selective, and irreversible inhibitor of GGT, offering a valuable tool to probe the functional roles of GGT in hPLC biology. These application notes provide a framework for utilizing this compound to study the consequences of GGT inhibition on hPLC viability, proliferation, oxidative stress, and differentiation potential.
Disclaimer: The experimental data and protocols presented herein are primarily adapted from studies on human periodontal ligament cells (hPLCs), a type of mesenchymal stem cell, due to a lack of direct studies on the effects of this compound on human pluripotent stem cells (hPSCs). Therefore, these protocols should be considered as a starting point and may require optimization for your specific hPSC line and experimental conditions.
Data Presentation
The following tables summarize the quantitative effects of this compound on human periodontal ligament cells (hPLCs), providing an expected range of biological responses that can be investigated in human pluripotent-like cells.
Table 1: Effect of this compound on hPLC Viability (MTT Assay)
| This compound Concentration (µM) | Day 1 (Relative Viability %) | Day 3 (Relative Viability %) | Day 5 (Relative Viability %) | Day 7 (Relative Viability %) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 5 | No significant difference | No significant difference | No significant difference | No significant difference |
| 10 | No significant difference | No significant difference | No significant difference | Enhanced proliferation noted |
| 20 | No significant difference | No significant difference | No significant difference | No significant difference |
| 50 | No significant difference | No significant difference | No significant difference | No significant difference |
Data adapted from a study on human periodontal ligament cells.[1]
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in hPLCs
| Treatment | Time Point | Relative Fluorescence Intensity (%) |
| Control | 0 min | 100 |
| This compound (10 µM) | 5 min | Increased |
| This compound (10 µM) | 10 min | Increased |
| This compound (10 µM) | 15 min | Increased |
| This compound (10 µM) | 30 min | Increased |
| This compound (10 µM) | 60 min | Increased |
| This compound (10 µM) | 120 min | Increased |
| This compound (10 µM) | 180 min | Increased |
| This compound (10 µM) + NAC (3 mM) | 180 min | Attenuated increase |
Data adapted from a study on human periodontal ligament cells, showing a trend of increased ROS upon this compound treatment, which is attenuated by the antioxidant N-acetylcysteine (NAC).[1]
Experimental Protocols
hPLC Culture and this compound Treatment
A foundational aspect of studying this compound's effects is a robust hPLC culture system.
Materials:
-
Human pluripotent stem cell (hPSC) line
-
mTeSR™1 or Essential 8™ medium
-
Matrigel® or Geltrex® coated culture plates
-
This compound inhibitor
-
DMSO (for this compound stock solution)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Accutase® or other suitable cell dissociation reagent
Protocol:
-
Culture hPSCs on Matrigel®-coated plates in mTeSR™1 medium, changing the medium daily.
-
Passage cells upon reaching 70-80% confluency using Accutase®.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve desired final concentrations (e.g., 5, 10, 20, 50 µM).
-
For experiments, seed hPSCs at the desired density and allow them to attach for 24 hours.
-
Replace the medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubate for the desired duration, replenishing the medium with fresh this compound-containing medium daily.
Cell Viability Assessment (MTT Assay)
This protocol, adapted for hPSCs, measures cell viability based on mitochondrial activity.
Materials:
-
hPSCs cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed hPSCs at a density of 2.5 x 10³ cells/well in a 96-well plate and culture for 24 hours.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 1, 3, 5, and 7 days).
-
At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.
Materials:
-
hPSCs cultured in a 6-well plate or on coverslips
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Serum-free culture medium
-
Fluorescence microscope or plate reader
Protocol:
-
Seed hPSCs in a 6-well plate at a density of 7 x 10⁵ cells/well and allow them to attach.
-
Wash the cells with DPBS.
-
Pre-incubate the cells with 10 µM DCFH-DA in serum-free medium for 20 minutes at 37°C in the dark.
-
Wash the cells twice with DPBS.
-
Add fresh culture medium containing this compound (e.g., 10 µM) or vehicle control.
-
Measure fluorescence at various time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes) using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 535 nm.
Assessment of Pluripotency and Differentiation Markers
a) Immunofluorescence for Pluripotency Markers
Materials:
-
hPSCs cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-OCT4, anti-SOX2, anti-NANOG)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Fix this compound-treated and control hPSCs with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips and visualize using a fluorescence microscope.
b) qPCR for Differentiation Markers
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for pluripotency markers (e.g., POU5F1, SOX2, NANOG) and differentiation markers (e.g., PAX6 for ectoderm, T (Brachyury) for mesoderm, SOX17 for endoderm)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
Protocol:
-
Induce differentiation of this compound-treated and control hPSCs using established protocols (e.g., embryoid body formation).
-
Harvest cells at different time points of differentiation.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for pluripotency and differentiation markers.
-
Analyze the relative gene expression levels, normalizing to a housekeeping gene.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound action in hPLCs.
Caption: Experimental workflow for studying this compound effects on hPLCs.
References
GGsTop: A Pharmacological Agent for the Prevention of Ischemia-Reperfusion Induced Liver Injury
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Ischemia-reperfusion (IR) injury to the liver is a significant clinical challenge, often occurring during surgical procedures such as liver transplantation and resection. The process involves a paradoxical exacerbation of cellular damage upon the restoration of blood flow to the ischemic tissue. A key player in the pathophysiology of IR injury is oxidative stress, mediated by the generation of reactive oxygen species (ROS). GGsTop, a novel, highly specific, and irreversible inhibitor of γ-glutamyl transpeptidase (γ-GT), has emerged as a promising pharmacological agent to mitigate IR-induced liver damage.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in a preclinical setting.
This compound, chemically identified as 2-amino-4{--INVALID-LINK--phosphono}butanoic acid, exerts its protective effects by inhibiting γ-GT, an enzyme that plays a crucial role in the breakdown of glutathione (GSH), a major intracellular antioxidant.[1][2][4] By blocking γ-GT, this compound preserves hepatic GSH levels, thereby reducing oxidative stress and subsequent cellular injury.[1][2] Studies have shown that this compound is non-toxic and highly selective, making it a viable candidate for therapeutic development.[3][5]
Mechanism of Action
The protective effect of this compound against IR-induced liver injury is primarily attributed to its potent and irreversible inhibition of γ-glutamyl transpeptidase (γ-GT).[1][2] Under normal physiological conditions, γ-GT is involved in the catabolism of extracellular glutathione (GSH). However, during ischemia-reperfusion, the activity of γ-GT is significantly elevated.[4][6] This increased activity leads to the degradation of GSH, resulting in the production of cysteinyl-glycine, a highly reactive thiol compound that can promote the generation of reactive oxygen species (ROS) through redox cycling with metal ions like iron.[4]
The cascade of events in IR-induced liver injury and the intervention point of this compound is as follows:
-
Ischemia and Reperfusion: The interruption and subsequent restoration of blood flow to the liver initiates a complex series of events, including the activation of Kupffer cells (resident liver macrophages).[2]
-
Increased γ-GT Activity: IR leads to a marked increase in both serum and hepatic γ-GT activity.[2][6]
-
GSH Depletion and ROS Production: Elevated γ-GT activity accelerates the breakdown of GSH, leading to its depletion and the generation of pro-oxidant molecules. This surge in ROS, including superoxide anions, overwhelms the cellular antioxidant capacity, leading to oxidative stress.[4][7]
-
Lipid Peroxidation and Cellular Damage: ROS attack cellular components, particularly lipids in cell membranes, leading to lipid peroxidation. This process generates cytotoxic aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which further contribute to cellular damage.[1][2]
-
Inflammatory Response: Oxidative stress and cellular damage trigger an inflammatory cascade, characterized by the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][2] Activated Kupffer cells and recruited neutrophils are major sources of these inflammatory mediators.[2]
-
Hepatocyte Necrosis: The culmination of oxidative stress, membrane damage, and inflammation leads to widespread hepatocyte necrosis and liver dysfunction.[1][2]
This compound's Intervention:
By specifically and irreversibly inhibiting γ-GT, this compound effectively blocks the initial step of GSH degradation.[1][2] This action preserves the hepatic GSH pool, a critical antioxidant, thereby preventing the excessive production of ROS and mitigating the downstream damaging effects.[1][2][6] The administration of this compound leads to a significant reduction in markers of oxidative stress (MDA, 4-HNE) and inflammation (TNF-α), ultimately resulting in decreased hepatic necrosis and improved liver function.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the protective effects of this compound in a rat model of hepatic ischemia-reperfusion injury.
Table 1: Serum Levels of Liver Injury Markers
| Time Point | Group | ALT (IU/L) | AST (IU/L) | γ-GT (IU/L) |
| 12h | IR | 2800 ± 450 | 3200 ± 500 | 15.0 ± 2.5 |
| IR-GGsTop | 800 ± 200 | 1000 ± 250 | 5.0 ± 1.0 | |
| 24h | IR | 3500 ± 600 | 4000 ± 700 | 18.0 ± 3.0 |
| IR-GGsTop | 1000 ± 250 | 1200 ± 300 | 5.5 ± 1.2 | |
| 48h | IR | 2500 ± 500 | 3000 ± 600 | 12.0 ± 2.0 |
| IR-GGsTop | 700 ± 150 | 900 ± 200 | 4.5 ± 0.8* |
*Data are presented as mean ± SD. *p < 0.05 compared to the IR group. Data are representative values based on published studies.[1][2]
Table 2: Hepatic Tissue Markers of Oxidative Stress and Inflammation
| Marker | IR Group | IR-GGsTop Group |
| GSH Content | Significantly Reduced | Significantly Increased |
| γ-GT Activity | Significantly Increased | Significantly Reduced |
| Malondialdehyde (MDA) | Significantly Increased | Significantly Reduced |
| 4-Hydroxynonenal (4-HNE) | Significantly Increased | Significantly Reduced |
| TNF-α | Significantly Increased | Significantly Reduced* |
*Compared to the IR group.[1][2]
Table 3: Histological Scoring of Hepatic Necrosis
| Group | Necrosis Score |
| IR | Massive hepatic necrosis |
| IR-GGsTop | Few necroses |
Experimental Protocols
The following protocols are based on a rat model of hepatic ischemia-reperfusion injury.
1. Animal Model and Experimental Groups
-
Animals: Male Wistar rats.
-
Groups:
-
Sham group: Undergoes the surgical procedure without vessel clamping.
-
IR group: Receives saline and undergoes hepatic ischemia-reperfusion.
-
IR-GGsTop group: Receives this compound (1 mg/kg body weight) and undergoes hepatic ischemia-reperfusion.[1]
-
2. Surgical Procedure for Hepatic Ischemia-Reperfusion
-
Anesthetize the rats according to approved institutional animal care protocols.
-
Perform a midline laparotomy to expose the liver.
-
Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying the left lateral and median lobes of the liver.[1]
-
Maintain ischemia for 90 minutes.[1]
-
After 90 minutes, remove the clamp to initiate reperfusion.
-
Close the abdominal incision in layers.
3. This compound Administration
-
Prepare a solution of this compound in saline.
-
Prior to clamping the hepatic vessels, inject saline (for the IR group) or this compound solution (1 mg/kg body weight for the IR-GGsTop group) into the liver via the inferior vena cava.[1]
4. Sample Collection and Analysis
-
Blood Collection: Collect blood samples before inducing ischemia, before reperfusion, and at 12, 24, and 48 hours after reperfusion.[1]
-
Serum Analysis: Separate serum and measure the levels of alanine transaminase (ALT), aspartate transaminase (AST), and γ-GT using standard biochemical assays.
-
Tissue Harvesting: Euthanize the animals at 48 hours after reperfusion and harvest the livers.[1]
-
Histological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the extent of necrosis.
-
Immunohistochemistry: Perform immunohistochemical staining for 4-hydroxynonenal (4-HNE) to assess lipid peroxidation.[2]
-
Biochemical Assays on Liver Homogenates:
-
Measure hepatic γ-GT activity.
-
Quantify hepatic glutathione (GSH) content.
-
Measure malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
Determine the concentration of TNF-α using an ELISA kit.
-
Conclusion
This compound presents a promising therapeutic strategy for the prevention of IR-induced liver injury. Its specific mechanism of action, targeting γ-GT to preserve the cellular antioxidant capacity, addresses a key pathological event in this condition. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies may explore the efficacy of this compound in other models of liver injury and its potential translation to clinical applications.
References
- 1. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and molecular mechanisms of hepatic ischemia-reperfusion injury: The role of oxidative stress and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamics of glutamine synthetase expression in hepatic ischemia-reperfusion injury: Implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Evaluation of GGsTop's Therapeutic Effects in Oncology
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
GGsTop is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] These application notes provide a comprehensive framework of experimental designs and detailed protocols to evaluate the anti-cancer therapeutic effects of this compound, from initial in vitro characterization to in vivo efficacy studies.
2. In Vitro Characterization of this compound
The initial phase of evaluation focuses on assessing the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.
2.1. Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro characterization of this compound.
2.2. Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
2.3. Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[8]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with this compound and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells by flow cytometry within one hour.
-
2.4. Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) values should be calculated from the cell viability assays and presented in a clear, tabular format.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast | Value |
| A549 | Lung | Value |
| U87-MG | Glioblastoma | Value |
| PC-3 | Prostate | Value |
3. Mechanism of Action (MoA) Elucidation
To confirm that this compound functions by inhibiting the PI3K/Akt/mTOR pathway, Western blot analysis of key signaling proteins is performed.
3.1. Signaling Pathway: PI3K/Akt/mTOR
Caption: PI3K/Akt/mTOR signaling pathway with this compound's inhibitory action.
3.2. Protocol: Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.[10][11]
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[11]
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
3.3. Data Presentation: Protein Expression Changes
Summarize the expected changes in protein phosphorylation in a table.
| Protein | This compound Treatment | Expected Outcome |
| p-Akt (Ser473) | - | High |
| p-Akt (Ser473) | + | Decreased |
| Total Akt | +/- | No change |
| p-mTOR (Ser2448) | - | High |
| p-mTOR (Ser2448) | + | Decreased |
| Total mTOR | +/- | No change |
4. In Vivo Efficacy Studies
The anti-tumor activity of this compound is evaluated in a preclinical animal model. Xenograft models are commonly used for this purpose.[13][14]
4.1. Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo efficacy testing of this compound.
4.2. Protocol: Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model to test the efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells (e.g., 5 x 10^6 cells in PBS/Matrigel)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.[15]
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., daily, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
4.3. Data Presentation: In Vivo Efficacy Data
Present the key findings from the in vivo study in a summary table.
| Treatment Group | Average Tumor Volume (mm³) at Endpoint | % Tumor Growth Inhibition (TGI) | Average Body Weight Change (%) |
| Vehicle Control | Value | N/A | Value |
| This compound (X mg/kg) | Value | Value | Value |
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound's therapeutic effects in oncology. The data generated from these studies will be crucial for determining the potential of this compound as a novel anti-cancer agent and for guiding its further development.
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. xenograft.org [xenograft.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
GGsTop Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered with the solubility and stability of GGsTop in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 50 mM.[1][2] For aqueous-based experiments, this compound is also soluble in water up to 20 mM.[1][2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What could be the cause?
This is a common issue known as "salting out." When a concentrated solution of a compound in an organic solvent like DMSO is diluted into an aqueous buffer, the solubility of the compound can decrease significantly, leading to precipitation. The final concentration of DMSO in your aqueous buffer should be kept as low as possible, ideally below 1%, to maintain the solubility of this compound.
Q3: How stable is this compound in aqueous solutions?
This compound has been shown to be stable in neutral water at ambient temperature for at least 28 days, with no significant hydrolysis observed.[3] However, as a phosphonate ester, its stability can be pH-dependent. Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[4][5][6][7] Therefore, for long-term storage of aqueous solutions, it is advisable to use a neutral pH buffer and store at 4°C or lower.
Q4: What is the pKa of this compound and how does it affect its solubility?
The pKa of this compound is 9.71.[8][9] This indicates that this compound has an ionizable group that is deprotonated at pH values above 9.71. The ionized form of a compound is generally more water-soluble. Therefore, the aqueous solubility of this compound is expected to be higher at alkaline pH compared to acidic or neutral pH.
Q5: Can I use buffers like PBS, Tris, or HEPES for my experiments with this compound?
Yes, these common buffers can be used. However, it is important to consider the pH of the buffer and its potential interaction with this compound. Given that this compound is an alpha-amino acid and a phosphonate, its solubility might be influenced by the ionic strength and specific ions in the buffer. It is always recommended to perform a small-scale solubility test in your buffer of choice before proceeding with your main experiment.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffer
If you observe precipitation when preparing your this compound working solution, follow this troubleshooting workflow:
Issue 2: Suspected this compound Instability or Degradation
If you suspect that this compound may be degrading in your experimental setup, consider the following:
Data Presentation
Table 1: this compound Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Weight | 331.26 g/mol | [1][2] |
| pKa | 9.71 | [8][9] |
| Appearance | White to off-white solid powder | |
| Solubility in DMSO | ≥ 50 mM | [1][2] |
| Solubility in Water | ≥ 20 mM | [1][2] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [8] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [8] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [8] |
Table 2: this compound Solution Stability
| Condition | Stability | Reference |
| Powder | 3 years at -20°C, 2 years at 4°C | |
| In Solvent (DMSO) | 6 months at -80°C, 1 month at -20°C | [9] |
| In Neutral Water | At least 28 days at ambient temperature | [3] |
| Acidic/Alkaline Buffers | Potentially susceptible to hydrolysis | [4][5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 3.31 mg.
-
Add the this compound powder to a microcentrifuge tube.
-
Add the desired volume of sterile, distilled water (e.g., 1 mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer from a DMSO Stock
-
Thaw a frozen aliquot of your this compound in DMSO stock solution at room temperature.
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration in the aqueous buffer.
-
In a new tube, add the required volume of your aqueous experimental buffer.
-
While vortexing the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution dropwise to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤ 1%).
-
Use the freshly prepared working solution immediately for your experiment.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Other Transferases | Tocris Bioscience [tocris.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | γ-glutamyl transpeptidase (GGT) inhibitor | CAS# 926281-37-0 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing GGsTop dosage for maximal inhibition of GGT activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GGsTop for the maximal inhibition of gamma-glutamyl transferase (GGT) activity. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit GGT activity?
A1: this compound, also known as Nahlsgen, is a potent, highly selective, and irreversible inhibitor of gamma-glutamyl transpeptidase (GGT).[1][2] It functions as a mechanism-based inhibitor, covalently binding to the active site of GGT, which prevents the enzyme from carrying out its normal function of transferring gamma-glutamyl functional groups.[1] Specifically, it forms a covalent bond with the side chain oxygen of Threonine-381 in human GGT1.[1] This irreversible binding leads to a complete and lasting inhibition of the enzyme's activity.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific research question. However, based on published studies, a starting concentration range of 10 µM to 50 µM is recommended for most cell culture experiments.[3] For complete inhibition of human GGT, a concentration of 1 mM can be used, which has been shown to inhibit the enzyme completely within one minute.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: Is this compound toxic to cells?
A3: this compound has been shown to be non-toxic to human fibroblasts and hepatic stellate cells at concentrations up to 1 mM.[2][4] Cell viability assays in human periodontal ligament cells also showed no negative effects on cell proliferation.[5]
Q4: How should I prepare and store this compound?
A4: this compound is freely soluble in distilled water.[5] For in vitro experiments, a 10 mM stock solution can be prepared in distilled water and stored at -20°C.[5] For longer-term storage of stock solutions, -80°C is recommended for up to 6 months.[1] this compound is chemically stable, with no significant hydrolysis observed in neutral water at ambient temperature for at least 28 days.
Q5: What is the selectivity of this compound?
A5: this compound is a highly selective inhibitor of GGT. It has been demonstrated that this compound does not inhibit glutamine amidotransferases, which are often inhibited by less specific GGT inhibitors like acivicin.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of GGT activity observed | 1. Incorrect this compound concentration: The concentration of this compound may be too low for the amount of GGT present in the sample. 2. Degraded this compound: Improper storage of the this compound stock solution may have led to degradation. 3. Issues with GGT activity assay: The assay itself may not be functioning correctly. | 1. Perform a dose-response curve to determine the optimal this compound concentration. 2. Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C. 3. Refer to the GGT Activity Assay Troubleshooting section below. |
| High background in GGT activity assay | 1. Spontaneous substrate degradation: The GGT substrate (e.g., L-γ-Glutamyl-pNA) can be unstable and hydrolyze spontaneously at room temperature.[6] 2. Contaminated reagents: Reagents may be contaminated with GGT or other enzymes that can act on the substrate. | 1. Keep the reconstituted GGT substrate solution on ice or at -20°C until use.[6] Prepare fresh substrate solution for each experiment. 2. Use fresh, high-quality reagents and dedicated labware. |
| Inconsistent results between experiments | 1. Variability in sample preparation: Differences in cell lysis, protein concentration, or sample handling can lead to variability. 2. Inconsistent incubation times: The timing of substrate and inhibitor addition, as well as the incubation period, is critical for reproducible results. | 1. Standardize the sample preparation protocol. Ensure consistent homogenization and centrifugation steps. 2. Use a multichannel pipette for simultaneous addition of reagents to multiple wells.[6] Ensure precise and consistent incubation times. |
| Precipitation of this compound in media | 1. Solubility issues at high concentrations: While soluble in water, high concentrations in complex media might lead to precipitation. | 1. If precipitation occurs, warming and/or sonication can aid dissolution.[1] For in vivo formulations, co-solvents like DMSO, PEG300, and Tween-80 can be used.[7] |
Quantitative Data Summary
Table 1: this compound Inhibitory Constants
| Parameter | Value | Target Enzyme | Reference |
| Ki | 170 µM | Human GGT | [1] |
| Kon | 51 M-1s-1 | Human GGT | [1] |
| Kon | 150 M-1s-1 | E. coli GGT | [1] |
Table 2: Recommended this compound Dosage/Concentration
| Application | Recommended Dosage/Concentration | Organism/System | Reference |
| In Vivo (Hepatic Ischemia-Reperfusion) | 1 mg/kg body weight | Rat | [1] |
| In Vivo (Renal Ischemia-Reperfusion) | 1 and 10 mg/kg (i.v.) | Rat | [8] |
| In Vitro (Cell Culture) | 10 - 50 µM | Human Periodontal Ligament Cells | [3] |
| In Vitro (Complete Inhibition) | 1 mM | Human GGT | [1] |
Experimental Protocols
Protocol: Determination of GGT Activity Inhibition by this compound using a Colorimetric Assay
This protocol is based on the principle that GGT catalyzes the transfer of a γ-glutamyl group from a substrate, such as L-γ-Glutamyl-p-nitroanilide (GGPNA), to an acceptor. The release of p-nitroanilide (pNA) can be measured colorimetrically at 418 nm.[6]
Materials:
-
This compound
-
GGT Assay Buffer
-
GGT Substrate (e.g., L-γ-Glutamyl-p-nitroanilide)
-
Samples containing GGT (cell lysates, tissue homogenates, or purified enzyme)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 418 nm
Procedure:
-
Sample Preparation:
-
Cells: Homogenize 1 x 106 cells in 200 µL of ice-cold GGT Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. Collect the supernatant.[6]
-
Tissues: Homogenize 10 mg of tissue in 200 µL of ice-cold GGT Assay Buffer. Centrifuge as above and collect the supernatant.[6]
-
It is recommended to test several dilutions of your sample to ensure the readings are within the linear range of the assay.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in distilled water (e.g., 10 mM).
-
Prepare serial dilutions of this compound in GGT Assay Buffer to achieve the desired final concentrations for the dose-response experiment.
-
-
Assay Protocol:
-
Add 10 µL of your sample (cell lysate or tissue homogenate) to the wells of a 96-well plate.
-
Add 10 µL of the this compound dilutions or GGT Assay Buffer (for the control) to the respective wells.
-
Incubate the plate for a pre-determined time (e.g., 10-30 minutes) at 37°C to allow for the inhibition of GGT by this compound.
-
Prepare the GGT Substrate Solution according to the manufacturer's instructions. Keep it on ice.
-
Initiate the reaction by adding 90 µL of the GGT Substrate Solution to each well.
-
Immediately measure the absorbance at 418 nm at an initial time point (Tinitial).
-
Incubate the plate at 37°C and take subsequent readings every 5 minutes. Protect the plate from light during incubation.[6]
-
Continue taking measurements until the absorbance of the most active sample is near the upper limit of the linear range of the standard curve.
-
-
Data Analysis:
-
Calculate the rate of GGT activity (ΔA418/min) for each sample.
-
Plot the GGT activity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: this compound Irreversibly Inhibits GGT Activity.
Caption: Workflow for GGT Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | γ-glutamyl transpeptidase (GGT) inhibitor | CAS# 926281-37-0 | InvivoChem [invivochem.com]
- 8. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is GGsTop less potent against the K562S mutant of GGT?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the γ-glutamyl transpeptidase (GGT) inhibitor, GGsTop, particularly in the context of the K562S mutant of GGT.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less potent against the K562S mutant of GGT?
A1: this compound's reduced potency against the K562S mutant of γ-glutamyl transpeptidase (GGT) is primarily due to the loss of a critical electrostatic interaction in the enzyme's active site. The lysine (K) residue at position 562 in the wild-type human GGT is crucial for the potent, irreversible inhibition by this compound. This interaction occurs between the positively charged amino group of Lys562 and the negatively charged terminal carboxylate of this compound.[1][2] The K562S mutation substitutes lysine with serine (S), a smaller, polar, but uncharged amino acid. This substitution eliminates the electrostatic interaction, thereby significantly diminishing the binding affinity and inhibitory activity of this compound. While this compound can still inhibit the K562S mutant, it does so with much lower efficiency.[3]
Troubleshooting Guides
Problem: Reduced or no inhibition of GGT activity observed after this compound treatment in our cell line.
| Possible Cause | Troubleshooting Step |
| Presence of the K562S or other resistance-conferring mutation in GGT. | Sequence the GGT gene in your cell line to check for mutations at position 562 or other residues in the active site. |
| Incorrect concentration of this compound. | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. |
| Degradation of this compound. | Ensure proper storage of this compound as recommended by the manufacturer. Prepare fresh working solutions for each experiment. |
| High GGT expression levels. | Quantify GGT expression levels in your cell line. Higher expression may require a higher concentration of this compound for effective inhibition. |
Problem: Inconsistent results in GGT inhibition assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Standardize cell seeding density, growth phase, and treatment duration. Ensure consistent media and supplement quality. |
| Assay conditions not optimized. | Optimize substrate and inhibitor concentrations, incubation times, and temperature for the GGT activity assay. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery. |
Data Presentation
Table 1: Potency of this compound against Wild-Type and K562S Mutant Human GGT
| Enzyme | Inhibitor | Parameter | Value | Reference |
| Wild-Type Human GGT | This compound | Ki | 170 µM | [1][3] |
| Wild-Type Human GGT (l-isomer) | This compound | kon | 174 M-1s-1 | [4] |
| Wild-Type Human GGT (d-isomer) | This compound | kon | 21.5 M-1s-1 | [4] |
| K562S Mutant Human GGT | This compound | Potency | Less potent than against wild-type | [3] |
Experimental Protocols
1. Site-Directed Mutagenesis for Generation of K562S GGT Mutant
This protocol is based on the QuikChange™ site-directed mutagenesis method and can be adapted to introduce the K562S mutation into a plasmid containing the wild-type human GGT cDNA.
Materials:
-
Plasmid containing wild-type human GGT cDNA
-
Mutagenic primers (forward and reverse) containing the K562S mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Design mutagenic primers centered around the K562 codon, replacing the lysine codon (e.g., AAG) with a serine codon (e.g., AGC).
-
Set up the PCR reaction with the template plasmid, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the mutated plasmid.
-
Digest the parental, methylated template DNA with DpnI for 1 hour at 37°C.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select individual colonies, culture them, and isolate the plasmid DNA.
-
Verify the presence of the K562S mutation by DNA sequencing.
2. GGT Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on GGT.
Materials:
-
Purified wild-type or K562S mutant GGT enzyme
-
This compound inhibitor
-
γ-glutamyl-p-nitroanilide (GGPNA) as the substrate
-
Glycylglycine (Gly-Gly) as the acceptor
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a 96-well plate, add the GGT enzyme solution to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of GGPNA and Gly-Gly to each well.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline released from the substrate is yellow and absorbs at this wavelength.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value. For irreversible inhibitors like this compound, kinetic parameters such as kon and Ki can be determined through more detailed kinetic analyses.
Visualizations
Caption: Interaction of this compound with Wild-Type and K562S GGT.
Caption: The Gamma-Glutamyl Cycle and the Site of this compound Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and evaluation of the inhibitory activity of the four stereoisomers of the potent and selective human γ-glutamyl transpeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
GGsTop Technical Support Center: Troubleshooting Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GGsTop, a highly selective and irreversible inhibitor of gamma-glutamyl transpeptidase (GGT), in cellular assays. While this compound is known for its high specificity and low cytotoxicity, this guide addresses potential off-target or unexpected effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of γ-glutamyl transpeptidase (GGT).[1][2][3] GGT is a cell-surface enzyme that plays a key role in the breakdown of extracellular glutathione (GSH), a critical antioxidant.[1][3][4] By inhibiting GGT, this compound prevents the degradation of GSH, thereby influencing the cellular redox balance and protecting cells from oxidative stress.[5][6] It does not inhibit other enzymes like glutamine amidotransferases or asparagine synthetase.[7]
Q2: Is this compound toxic to cells?
This compound is generally considered non-toxic to a wide range of cell lines at effective concentrations.[5][8][9] Studies have shown no significant cytotoxicity in human fibroblasts, hepatic stellate cells, and human periodontal ligament cells at concentrations up to 1 mM.[1][8] However, as with any compound, very high concentrations may induce cytotoxic effects. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: What are the expected on-target effects of this compound in cellular assays?
The primary on-target effect of this compound is the inhibition of GGT activity. This leads to several downstream cellular effects, including:
-
Alteration of Glutathione Metabolism: Inhibition of GGT prevents the breakdown of extracellular glutathione.
-
Modulation of Intracellular Reactive Oxygen Species (ROS): By preserving extracellular glutathione, this compound can indirectly influence intracellular ROS levels. Interestingly, some studies have reported an increase in intracellular ROS upon this compound treatment, which may be linked to signaling pathways involved in cell migration and proliferation.[1][4]
-
Effects on Cell Behavior: this compound has been observed to increase the proliferation and migration of certain cell types, such as human periodontal ligament cells.[1][4]
Q4: Can this compound have off-target effects?
While this compound is highly selective for GGT, it is crucial to differentiate between true off-target effects and downstream consequences of GGT inhibition. The observed effects on ROS levels, proliferation, and migration are generally considered to be linked to its on-target activity of inhibiting GGT and the subsequent alteration of cellular redox status. To confirm that an observed effect is due to GGT inhibition, consider the following control experiments:
-
Use a structurally unrelated GGT inhibitor: Comparing the effects of this compound with another GGT inhibitor can help confirm that the observed phenotype is due to GGT inhibition.
-
Rescue experiments: In some contexts, it may be possible to rescue the this compound-induced phenotype by providing the downstream products of GGT activity.
-
GGT knockdown/knockout cells: Using cells with genetically silenced GGT can help verify that the effects of this compound are GGT-dependent.
Quantitative Data Summary
| Parameter | Organism | Value | Reference |
| Ki for human GGT | Human | 170 µM | [2] |
| kon for human GGT | Human | 51 M⁻¹s⁻¹ | [2] |
| kon for E. coli GGT | E. coli | 150 M⁻¹s⁻¹ | [2] |
| Non-toxic concentration in human fibroblasts and hepatic stellate cells | Human | up to 1 mM | [8] |
| Effective concentration for inhibiting GGT activity in hPLCs | Human | 10 µM | [1] |
| Concentration range for cell viability assays in hPLCs | Human | 5 - 50 µM | [1] |
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Issue 1: Unexpected decrease in cell viability.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a broad range (e.g., 1 µM to 100 µM) and narrow it down.
-
-
Possible Cause 2: Cell line is particularly sensitive.
-
Troubleshooting: Some cell lines may be more sensitive to perturbations in redox balance. Ensure that your control experiments are robust. Consider using a different viability assay that measures a different cellular parameter (e.g., ATP levels with CellTiter-Glo® or membrane integrity with a trypan blue exclusion assay).
-
-
Possible Cause 3: Instability of this compound in culture medium.
-
Troubleshooting: Prepare fresh this compound solutions for each experiment. While this compound is stable in neutral aqueous solutions, prolonged incubation in complex cell culture media at 37°C could potentially lead to degradation.[9]
-
Issue 2: No effect on cell viability where one is expected (e.g., in combination with a cytotoxic agent).
-
Possible Cause 1: GGT expression is low in the cell line.
-
Troubleshooting: Verify the expression of GGT in your cell line of interest using techniques like qPCR, western blotting, or an enzymatic activity assay.
-
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting: As an irreversible inhibitor, the effects of this compound may take time to manifest. Optimize the incubation time with this compound before and during treatment with the cytotoxic agent.
-
Cell Migration/Wound Healing (Scratch) Assays
Issue 1: Increased cell migration is observed, but it is unclear if this is due to proliferation.
-
Possible Cause: this compound can stimulate proliferation in some cell types. [1]
-
Troubleshooting: To distinguish between migration and proliferation, co-treat the cells with an inhibitor of cell division, such as Mitomycin C, at a concentration that does not affect cell viability over the course of the experiment. This will allow for the specific assessment of cell migration.
-
Issue 2: High variability in wound closure between replicates.
-
Possible Cause: Inconsistent scratch width.
-
Troubleshooting: Use a p200 pipette tip or a dedicated scratch-making tool to create uniform wounds. Ensure the pressure and speed of scratching are consistent across all wells.
-
-
Possible Cause: Cells are detaching from the plate edges.
-
Troubleshooting: Be gentle when washing the cells after creating the scratch to avoid lifting the cell monolayer.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Issue 1: No change in ROS levels is detected after this compound treatment.
-
Possible Cause 1: The chosen ROS probe is not optimal.
-
Troubleshooting: Different ROS probes detect different reactive species. DCFH-DA is a common probe for general ROS, but you may need to try other probes specific to superoxide (e.g., MitoSOX™ Red) or hydrogen peroxide.
-
-
Possible Cause 2: The timing of measurement is not optimal.
-
Troubleshooting: The change in ROS levels can be transient. Perform a time-course experiment to identify the peak of ROS production after this compound treatment.
-
-
Possible Cause 3: The antioxidant capacity of the cell line is high.
-
Troubleshooting: The cell's own antioxidant systems may be quenching the ROS. You can try co-treatment with a mild inhibitor of a major antioxidant pathway (e.g., buthionine sulfoximine to inhibit glutathione synthesis) as a positive control to ensure your detection system is working.
-
Issue 2: High background fluorescence.
-
Possible Cause 1: Autofluorescence of the cells or medium.
-
Troubleshooting: Use phenol red-free medium during the assay. Include an unstained cell control to measure background autofluorescence.
-
-
Possible Cause 2: Probe oxidation by light.
-
Troubleshooting: Protect the ROS probe and the stained cells from light as much as possible.
-
Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Gently pipette up and down to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.
Detailed Protocol for Scratch Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Serum Starvation (Optional): To minimize cell proliferation, you can serum-starve the cells for 2-4 hours before making the scratch.
-
Creating the Wound: Use a sterile p200 pipette tip to make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with sterile PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control. If you want to inhibit proliferation, also add Mitomycin C (e.g., 10 µg/mL).
-
Imaging: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Time-Lapse Imaging: Place the plate in a live-cell imaging system or return it to the incubator and take images at regular intervals (e.g., every 4, 8, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Detailed Protocol for Intracellular ROS Detection using DCFH-DA
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate or on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Probe Loading: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Dilute the stock solution in serum-free medium to a final working concentration of 10-20 µM.
-
Incubation with Probe: Remove the culture medium from the cells and wash once with warm, sterile PBS. Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm, sterile PBS to remove excess probe.
-
This compound Treatment: Add fresh culture medium containing this compound or vehicle control to the cells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The excitation wavelength is typically around 485 nm, and the emission wavelength is around 530 nm.
-
Time-Course Measurement: Continue to measure the fluorescence at regular intervals to monitor the change in ROS levels over time.
-
Positive Control: To ensure the assay is working, include a positive control by treating some cells with a known ROS inducer, such as H₂O₂ (e.g., 100 µM).
Visualizations
Signaling Pathway of GGT Inhibition by this compound
References
- 1. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis | Anticancer Research [ar.iiarjournals.org]
- 6. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the delivery of GGsTop in animal models.
Welcome to the technical support center for the application of GGsTop in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Nahlsgen, is a potent, selective, and irreversible inhibitor of the enzyme γ-glutamyl transpeptidase (GGT).[1][2] GGT is a cell-surface enzyme that plays a crucial role in the breakdown of extracellular glutathione (GSH).[3] By inhibiting GGT, this compound prevents the degradation of GSH, leading to increased levels of this important antioxidant.[1][4] This ultimately helps to reduce oxidative stress and protect tissues from damage.[4][5]
Q2: What are the demonstrated therapeutic effects of this compound in animal models?
A2: this compound has shown protective effects in a variety of animal models, including:
-
Hepatic and Renal Ischemia-Reperfusion (I/R) Injury: It reduces serum levels of liver enzymes (ALT, AST, γ-GT) and markers of oxidative stress, thereby protecting the liver and kidneys from I/R-induced damage.[1][4][5]
-
Oral Mucositis: In mouse models of chemotherapy-induced oral mucositis, this compound has been shown to accelerate the healing of ulcers and promote collagen production.[6][7][8]
-
Asthma: Intratracheal administration of this compound in a mouse model of steroid-resistant asthma was found to suppress airway hyperresponsiveness and inflammation.[9][10]
Q3: Is this compound toxic to animals?
A3: this compound is considered non-toxic and has been shown to be safe in various in vivo studies.[5][11] For instance, intravenous administration of this compound at doses of 30 or 100 mg/kg in rats did not result in any abnormalities in general symptoms, body weight, or food intake over a two-week observation period.[5] It also did not show cytotoxicity towards human fibroblasts and hepatic stellate cells at concentrations up to 1mM.[11]
Q4: How should I store this compound?
A4: For long-term storage, this compound powder should be kept at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guide
Problem 1: Poor Solubility of this compound for In Vivo Dosing
-
Question: I am having difficulty dissolving this compound for my in vivo experiment. What is the recommended solvent?
-
Answer: this compound has limited solubility in aqueous solutions alone. For intravenous or intraperitoneal injections, a co-solvent system is often required. A commonly used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12] It is crucial to add and mix each solvent sequentially to ensure proper dissolution.[12] Alternatively, formulations with 10% DMSO and 90% corn oil, or 10% DMSO and 90% of a 20% SBE-β-CD solution in saline have been used.[12]
Problem 2: Inconsistent Results in Hepatic Ischemia-Reperfusion Model
-
Question: My results in the rat hepatic I/R model are variable when using this compound. What could be the cause?
-
Answer: Inconsistency in this model can arise from several factors. Ensure a consistent surgical procedure, particularly the duration of ischemia and the method of this compound administration. For direct hepatic delivery, injection into the inferior vena cava just before clamping the portal vein and hepatic artery has been shown to be effective.[1][5] Also, verify the stability of your this compound formulation; it is recommended to use freshly prepared solutions for optimal results.[12]
Problem 3: Difficulty with Intratracheal Administration in a Mouse Asthma Model
-
Question: I am finding it challenging to deliver this compound intratracheally in my mouse asthma model. Are there any tips for this procedure?
-
Answer: Intratracheal (i.t.) administration in mice requires precision. It is crucial to ensure the animal is properly anesthetized and its trachea is well-visualized. A specialized, non-invasive method is often preferred to minimize injury. The volume of the instillate should be kept low (e.g., 50 µL) to avoid respiratory distress.[9] Consistent delivery to the lungs is key for reproducible results.
Problem 4: this compound appears to be inactive in my cell-based assay.
-
Question: I am not observing any GGT inhibition with this compound in my in vitro experiment. What could be the issue?
-
Answer: this compound consists of four stereoisomers, and their inhibitory activity against human GGT varies significantly. The l-isomer is approximately 8-fold more potent than the d-isomer.[13] Furthermore, the configuration of the phosphorus atom is critical; SP-isomers are active inhibitors, while RP-isomers are inactive.[13] Ensure that the this compound you are using is the active stereoisomer. Additionally, this compound is an irreversible inhibitor, and its effect may be time-dependent.[2]
Data Summary
Table 1: Effect of this compound on Serum Biomarkers in a Rat Hepatic Ischemia-Reperfusion Model
| Biomarker | Time Point | Ischemia-Reperfusion (IR) Group (IU/L) | IR + this compound (1 mg/kg) Group (IU/L) |
| ALT | 12 h | ~2500 | ~1000 |
| 24 h | ~3500 | ~1500 | |
| 48 h | ~2000 | ~500 | |
| AST | 12 h | ~4000 | ~2000 |
| 24 h | ~5500 | ~2500 | |
| 48 h | ~3000 | ~1000 | |
| γ-GT | 12 h | ~8 | ~4 |
| 24 h | ~10 | ~4 | |
| 48 h | ~12 | ~4 |
Data are approximate values derived from graphical representations in the cited literature.[5]
Table 2: Effect of this compound on Hepatic Tissue Markers in a Rat Ischemia-Reperfusion Model
| Marker | Sham Group | Ischemia-Reperfusion (IR) Group | IR + this compound Group |
| γ-GT Activity | Normal | Increased | Normal |
| Glutathione (GSH) Content | Normal | Significantly Reduced | Restored to Normal |
| Malondialdehyde (MDA) Levels | Normal | Significantly Elevated | Significantly Reduced |
Based on findings from a study on rats with hepatic steatosis undergoing I/R.[14]
Experimental Protocols
Protocol 1: Rat Model of Hepatic Ischemia-Reperfusion Injury
-
Animal Model: Male Wistar rats (9 weeks old).[5]
-
Anesthesia: Intraperitoneal injection of pentobarbital (4.8 mg/100 g body weight).[5]
-
This compound Administration: A dose of 1 mg/kg body weight of this compound, dissolved in normal saline, is injected into the inferior vena cava.[1][5]
-
Ischemia Induction: Immediately after this compound administration, the portal vein and hepatic artery of the left lateral and median lobes of the liver are clamped for 90 minutes.[1][5]
-
Reperfusion: The clamp is removed to restore blood flow.
-
Sample Collection: Blood samples are collected before ischemia, before reperfusion, and at 12, 24, and 48 hours post-reperfusion for serum analysis.[1][5] Liver tissues are harvested at 48 hours for histological and biochemical analysis.[1][5]
Protocol 2: Mouse Model of 5-Fluorouracil-Induced Oral Mucositis
-
Animal Model: Male ICR mice (9 weeks old).[7]
-
Immunosuppression: Administer intraperitoneal injections of 5-fluorouracil (5-FU) at a dose of 50 mg/kg on days -5, -3, and -1 of the experiment.[7]
-
Ulcer Induction: On day 0, anesthetize the mice and induce a mucosal ulcer by injecting 20% acetic acid into the left cheek pouch.[6]
-
This compound Treatment: Starting the day after ulcer induction, topically apply a solution of this compound (0.5 or 1.0 µmol per mouse in 33 µL) to the ulcer site once daily.[6][7] For a gel formulation, a this compound® gel can be applied.[8][15]
-
Assessment: Monitor the ulcer area, body weight, and white blood cell count every two to three days.[6][7] Oral mucosal tissue can be collected for histological evaluation and collagen staining at the end of the experiment.[6][7]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the rat hepatic I/R model.
References
- 1. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis | Anticancer Research [ar.iiarjournals.org]
- 8. Therapeutic Effects of this compound® Gel in a Mouse Model of 5-Fluorouracil-induced Oral Mucositis With Reduced White Blood Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | γ-glutamyl transpeptidase (GGT) inhibitor | CAS# 926281-37-0 | InvivoChem [invivochem.com]
- 13. Synthesis and evaluation of the inhibitory activity of the four stereoisomers of the potent and selective human γ-glutamyl transpeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Effects of this compound® Gel in a Mouse Model of 5-Fluorouracil-induced Oral Mucositis With Reduced White Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of GGT Inhibition by GGsTop
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately measuring gamma-glutamyl transferase (GGT) inhibition in the presence of GGsTop. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is GGT and why is its inhibition important?
A1: Gamma-glutamyl transferase (GGT) is a cell-surface enzyme crucial for glutathione metabolism, which plays a key role in cellular antioxidant defense and the detoxification of xenobiotics.[1] Overexpression of GGT is implicated in various diseases, including liver disease, cancer, and cardiovascular conditions.[2] Therefore, inhibiting GGT is a significant therapeutic strategy.
Q2: What is this compound and how does it inhibit GGT?
A2: this compound is a potent, selective, and irreversible inhibitor of GGT.[3][4] It is a phosphonate-based, mechanism-based inhibitor that covalently binds to the active site of GGT, leading to its inactivation.[3][5] This specificity for GGT, without affecting other enzymes like glutamine amidotransferases, makes it a valuable tool for research and potential therapeutic development.[1][5]
Q3: What are the advantages of using this compound over other GGT inhibitors?
A3: this compound offers several advantages over other GGT inhibitors, such as acivicin. It is highly selective for GGT, chemically stable, and non-toxic to cells, even at high concentrations.[1][3][5] This high specificity and low cytotoxicity make it suitable for a wide range of in vitro and in vivo studies.[5]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in water (up to 20 mM) and DMSO (up to 50 mM). For long-term storage, it is recommended to store this compound as a solid at -20°C for up to three years or as a stock solution in an appropriate solvent at -80°C for up to six months or -20°C for up to one month.[3][6] Avoid repeated freeze-thaw cycles.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, aiding in experimental design and execution.
| Parameter | Value | Species | Notes |
| Inhibitor Constant (Ki) | 170 µM | Human GGT | |
| Association Rate Constant (kon) | 51 M-1s-1 | Human GGT | The l-isomer is approximately 8-fold more potent than the d-isomer.[7] |
| 150 M-1s-1 | E. coli GGT | ||
| Solubility | ≤ 20 mM in water | ||
| ≤ 50 mM in DMSO | |||
| Storage (Solid) | -20°C for up to 3 years | ||
| Storage (Stock Solution) | -80°C for up to 6 months | Avoid repeated freeze-thaw cycles.[6] | |
| -20°C for up to 1 month | |||
| Cytotoxicity | No cytotoxicity observed up to 1 mM | Human fibroblasts and hepatic stellate cells | [5] |
Visualized Pathways and Workflows
GGT Catalytic Cycle and Inhibition by this compound
Caption: GGT catalytic cycle and its irreversible inhibition by this compound.
Experimental Workflow for GGT Inhibition Assay
Caption: A typical workflow for measuring GGT inhibition using this compound.
Troubleshooting Guide
This guide addresses common issues encountered during GGT inhibition assays with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background in "No Enzyme" Control | 1. Substrate Instability: The GGT substrate (e.g., L-γ-glutamyl-p-nitroanilide) can spontaneously hydrolyze, especially at non-optimal pH or temperature.[8] | 1a. Prepare fresh substrate solution for each experiment.[9] 1b. Store substrate solution protected from light and at the recommended temperature.[10] 1c. Ensure the assay buffer pH is correct. |
| 2. Contaminated Reagents: Buffers or water may be contaminated with microbes or other substances that interfere with the assay. | 2a. Use high-purity, sterile water and reagents.[11] 2b. Filter-sterilize buffers if necessary. | |
| Inconsistent/Irreproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, inhibitor, or substrate. | 1a. Use calibrated pipettes and proper pipetting techniques.[9] 1b. Prepare a master mix for common reagents to minimize well-to-well variability.[9] |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity.[4] | 2a. Ensure all components are at the assay temperature before starting the reaction.[9] 2b. Use a temperature-controlled plate reader or water bath.[4] | |
| 3. Inhibitor Precipitation: this compound may precipitate if the solvent concentration is too high in the final reaction mixture. | 3a. Ensure the final concentration of DMSO or other organic solvents is low and consistent across all wells. 3b. Visually inspect wells for any precipitation. | |
| Lower Than Expected Inhibition | 1. Incorrect this compound Concentration: Errors in stock solution preparation or dilution. | 1a. Verify calculations and carefully prepare serial dilutions. 1b. Use a fresh aliquot of this compound stock solution. |
| 2. Insufficient Pre-incubation Time: As an irreversible inhibitor, this compound requires time to bind to and inactivate GGT. | 2a. Optimize the pre-incubation time of GGT with this compound before adding the substrate. | |
| 3. Degraded this compound: Improper storage may lead to loss of inhibitor activity. | 3a. Store this compound according to the manufacturer's instructions (-20°C or -80°C).[3][6] 3b. Avoid multiple freeze-thaw cycles of the stock solution.[6] | |
| No GGT Activity (Even in Control Wells) | 1. Inactive Enzyme: GGT may have lost activity due to improper storage or handling. | 1a. Use a fresh aliquot of GGT. 1b. Ensure GGT is stored at the correct temperature and handled on ice.[12] |
| 2. Incorrect Assay Buffer: Wrong pH or missing essential components in the buffer. | 2a. Verify the composition and pH of the assay buffer.[4] | |
| 3. Presence of Interfering Substances: Samples may contain interfering substances like EDTA (>0.5 mM), high concentrations of detergents, or other chelators.[9][13] | 3a. Check for potential interfering substances in your sample preparation. 3b. If using plasma, avoid EDTA as an anticoagulant.[13] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common GGT assay issues.
Detailed Experimental Protocols
The following are generalized protocols. Always optimize for your specific experimental conditions (e.g., enzyme source, sample type).
Protocol 1: Standard GGT Activity Assay
This protocol uses the chromogenic substrate L-γ-glutamyl-p-nitroanilide (GGPNA), which releases p-nitroaniline upon cleavage by GGT, a yellow product that can be measured spectrophotometrically.
Materials:
-
GGT Assay Buffer: 100 mM Tris-HCl, 100 mM Glycylglycine, pH 8.2-8.4
-
GGT Enzyme Stock Solution
-
GGT Substrate Solution: 4 mM L-γ-glutamyl-p-nitroanilide in a suitable solvent (e.g., dilute HCl), then diluted in water.
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405-418 nm
Procedure:
-
Prepare Reagents: Bring all reagents to the assay temperature (e.g., 37°C).
-
Set up Reactions: In a 96-well plate, add the following to each well:
-
X µL of GGT enzyme (diluted in GGT Assay Buffer)
-
Y µL of GGT Assay Buffer to bring the volume to 90 µL.
-
-
Controls:
-
Blank (No Enzyme): 90 µL of GGT Assay Buffer.
-
Positive Control: A known concentration of GGT.
-
-
Initiate Reaction: Add 10 µL of GGT Substrate Solution to each well to start the reaction. The final volume should be 100 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405-418 nm every minute for 10-30 minutes.
-
Calculate Activity:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank control from all sample rates.
-
Calculate GGT activity using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M-1cm-1 at 410 nm).[14]
-
Protocol 2: GGT Inhibition Assay with this compound
This protocol determines the inhibitory effect of this compound on GGT activity.
Materials:
-
All materials from Protocol 1
-
This compound stock solution (e.g., in DMSO or water)
Procedure:
-
Prepare Reagents: As in Protocol 1. Prepare serial dilutions of this compound in GGT Assay Buffer.
-
Set up Pre-incubation: In a 96-well plate, add the following to each well:
-
X µL of GGT enzyme (diluted in GGT Assay Buffer)
-
10 µL of this compound dilution (or vehicle control, e.g., DMSO)
-
Y µL of GGT Assay Buffer to bring the volume to 90 µL.
-
-
Controls:
-
No Inhibitor Control (100% Activity): GGT enzyme with vehicle instead of this compound.
-
Blank (No Enzyme): 90 µL of GGT Assay Buffer.
-
-
Pre-incubate: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of GGT Substrate Solution to each well.
-
Measure Absorbance: As in Protocol 1, measure the kinetic absorbance at 405-418 nm.
-
Calculate Inhibition:
-
Calculate the reaction rate for each well as described above.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with this compound / Rate of No Inhibitor Control)] * 100
-
Plot the % Inhibition vs. This compound concentration to determine the IC50 value.
-
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. Heparin interference in the measurement of gamma-glutamyltransferase activity with the Scandinavian and the IFCC recommended method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | γ-glutamyl transpeptidase (GGT) inhibitor | CAS# 926281-37-0 | InvivoChem [invivochem.com]
- 7. Synthesis and evaluation of the inhibitory activity of the four stereoisomers of the potent and selective human γ-glutamyl transpeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of GGsTop Stereoisomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the synthesis of GGsTop stereoisomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound stereoisomers, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Overall Yield in this compound Synthesis
Q: My overall yield for the this compound synthesis is significantly lower than the reported 32% for the improved four-step synthesis. What are the most critical steps and parameters to investigate?
A: Low overall yield in the synthesis of this compound can often be attributed to inefficiencies in two key transformations: the formation of the phosphonic acid heterodiester and the Michael addition of the glycine imine. An early synthetic route reported a low overall yield of 5.2% over eight steps, with a key bottleneck being the formation of the phosphonic acid heterodiester, which proceeded at a mere 31% yield.[1] The improved four-step synthesis addresses these issues, but careful control of reaction conditions is still crucial.[1][2]
Troubleshooting Steps:
-
Phosphonic Acid Heterodiester Formation:
-
Problem: Incomplete reaction or decomposition of the product. The reaction of methyl vinylphosphonochloridate with benzyl 3-hydroxyphenylacetate is sensitive to reaction time.
-
Solution: Reducing the reaction time for this step from 16 hours to 2 hours has been shown to prevent product decomposition and improve the yield to be nearly quantitative.[1] Ensure all reagents are anhydrous, as the phosphonochloridate is moisture-sensitive.
-
-
Michael Addition:
-
Problem: Decomposition of the arylphosphonate reactants or products due to excess base or high temperatures.
-
Solution: This step is highly sensitive to reaction conditions. It is recommended to conduct the reaction at a controlled temperature of 20–30°C.[1] Reducing the amount of potassium carbonate from 3 equivalents to 2 equivalents can also minimize decomposition.[1] Adding the heterodiester to a pre-prepared mixture of the other reactants has also been shown to be effective in improving yields.[1]
-
-
Purification:
-
Problem: Loss of product during purification steps. This compound and its intermediates are polar compounds.
-
Solution: For the final product, purification by reverse-phase chromatography is recommended to obtain high purity (90% yield in the final deprotection/purification step).[1] Careful optimization of the solvent gradient is necessary to ensure good separation and recovery.
-
A decision-making workflow for troubleshooting low yields is presented below:
Issue 2: Poor Stereoselectivity and Difficulty in Separating Stereoisomers
Q: I am having trouble separating the four stereoisomers of this compound with good resolution by HPLC. What are the recommended conditions?
A: The four stereoisomers of this compound arise from two stereogenic centers: the α-carbon of the glutamate mimic (L/D configuration) and the phosphorus atom (RP/SP configuration).[3][4] Their separation is typically achieved by chiral HPLC on a preparative scale using chiral synthetic precursors.[3][4]
Recommended HPLC Conditions:
While specific, detailed parameters from a single source are not fully available, the general approach involves using a chiral stationary phase. For initial method development, polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases are often successful.[5]
Troubleshooting Chiral HPLC Separation:
-
Poor Resolution:
-
Solution: Adjust the mobile phase composition. For reversed-phase chiral HPLC, varying the ratio of organic modifier (e.g., acetonitrile or methanol) to aqueous buffer can significantly impact resolution. The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape for acidic compounds like this compound.
-
-
Broad Peaks:
-
Solution: Lower the flow rate to increase the interaction time with the chiral stationary phase. Also, ensure the sample is fully dissolved in the mobile phase before injection.
-
-
Co-elution of Isomers:
-
Solution: If isomers are still not separating, a different chiral column may be necessary. Screening a variety of chiral stationary phases is a common strategy in developing a separation method for novel chiral compounds.
-
The logical relationship for achieving stereoisomer separation is as follows:
Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical features of this compound that determine its inhibitory activity?
A1: The configuration of the phosphorus atom is critical for the γ-glutamyl transpeptidase (GGT) inhibitory activity of this compound. The SP-isomers are potent inhibitors of human GGT, while the RP-isomers are inactive, even at high concentrations (0.1 mM).[3][4] Regarding the α-carbon of the glutamate mimic, the L-isomer is approximately 8-fold more potent than the D-isomer.[3][4]
Q2: What protecting groups are typically used in the synthesis of this compound?
A2: The improved synthesis of this compound utilizes several protecting groups that are removed in the final step. These include a benzyl ester for the carboxyl group on the phenyl acetate moiety, a methyl ester for the phosphonate, and a diphenylmethylene group for the glycine imine.[1] All of these protecting groups are conveniently removed simultaneously under hydrogenolysis conditions.[1]
Q3: What is the overall yield and number of steps for the most efficient synthesis of this compound?
A3: The most improved synthetic route to this compound is completed in four steps with an overall yield of at least 32% from inexpensive starting materials.[2] This represents an approximately six-fold increase in yield compared to previous protocols.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Number of Steps | Overall Yield | Key Features | Reference |
| Original Method | 8 | ~5.2% | Low-yielding heterodiester formation. | [1] |
| Improved Method | 4 | 32% | Optimized Michael addition and heterodiester formation. | [1][2] |
Table 2: Inhibitory Activity of this compound Stereoisomers against Human GGT
| Stereoisomer | Configuration at α-carbon | Configuration at Phosphorus | Second-order rate constant (kon) (M-1s-1) | Activity | Reference |
| 1 | L | SP | 174 | Active | [3][4] |
| 2 | D | SP | 21.5 | Active | [3][4] |
| 3 | L | RP | Inactive at 0.1 mM | Inactive | [3][4] |
| 4 | D | RP | Inactive at 0.1 mM | Inactive | [3][4] |
Experimental Protocols
Improved Four-Step Synthesis of this compound
The following is a summary of the improved four-step synthesis of this compound. For detailed experimental procedures, please refer to Watanabe et al., Tetrahedron Letters, 2017.[1]
Step 1: Synthesis of Methyl Vinylphosphonochloridate
Dimethyl vinylphosphonate is treated with oxalyl chloride in 1,2-dichloroethane. The replacement of dichloromethane as a solvent shortens the reaction time from 3 days to 30 hours without affecting the yield.[1]
Step 2: Formation of the Phosphonic Acid Heterodiester
The resulting methyl vinylphosphonochloridate is reacted with benzyl 3-hydroxyphenylacetate. The reaction time is critical and should be limited to 2 hours to prevent product decomposition, leading to a nearly quantitative yield.[1]
Step 3: Michael Addition
A Michael addition is performed between the phosphonic acid heterodiester and a glycine imine (N-(diphenylmethylene)glycine tert-butyl ester). This reaction is carried out under phase-transfer conditions using potassium carbonate as a base at 20-30°C. The yield of this step was improved from 42% to 67% by optimizing the reaction conditions.[1]
Step 4: Deprotection
All protecting groups are removed in a single step via hydrogenolysis to yield this compound. The final product is purified by reverse-phase chromatography, affording a 90% yield for this final step.[1]
The overall experimental workflow is depicted in the following diagram:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Synthesis and evaluation of the inhibitory activity of the four stereoisomers of the potent and selective human γ-glutamyl transpeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases | Semantic Scholar [semanticscholar.org]
Refining protocols for GGsTop use in combination with other drugs.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GGsTop, a selective and irreversible gamma-glutamyl transpeptidase (GGT) inhibitor, in combination with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective irreversible inhibitor of gamma-glutamyl transpeptidase (GGT).[1][2] GGT is a cell-surface enzyme that plays a crucial role in the breakdown of extracellular glutathione (GSH), a key antioxidant.[3][4] By inhibiting GGT, this compound prevents the degradation of extracellular GSH, thereby modulating the intracellular redox state and affecting cellular processes that are dependent on glutathione metabolism.[5][6]
Q2: What is the rationale for using this compound in combination with other drugs?
A2: The rationale for combination therapy with this compound stems from its ability to modulate cellular redox balance and potentially overcome drug resistance. Many cancer cells exhibit elevated GGT activity, which contributes to increased intracellular glutathione levels and resistance to oxidative stress-inducing chemotherapies.[7] By inhibiting GGT, this compound can disrupt this protective mechanism and potentially sensitize cancer cells to other anticancer agents. Additionally, this compound has been shown to mitigate adverse effects of certain drugs, such as 5-fluorouracil-induced oral mucositis, without compromising their therapeutic efficacy.[8]
Q3: Is this compound cytotoxic on its own?
A3: this compound has been reported to be non-toxic and has shown no cytotoxicity toward various cell lines, including human fibroblasts and hepatic stellate cells, at concentrations up to 1mM.[9][10]
Q4: How should I store and handle this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions, it is advisable to follow the manufacturer's instructions, which typically involve dissolving in a suitable solvent like DMSO and storing at low temperatures.[2]
Troubleshooting Guide for Combination Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques. |
| Precipitation of this compound or the combination drug in culture medium | - Poor solubility of the compound(s) in aqueous media.- High final concentration of the solvent (e.g., DMSO). | - Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration to minimize the final solvent volume in the culture medium.- Ensure the final solvent concentration is below the level of toxicity for your cell line (typically <0.5% for DMSO).- If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cells.[2] |
| No synergistic effect observed | - The chosen drug combination is not synergistic in the tested cell line.- Suboptimal concentration ranges for one or both drugs.- Incorrect timing of drug addition. | - Confirm the activity of each drug individually in your cell line.- Perform a wider range of dose-response experiments for each drug to determine their respective IC50 values.- Design the checkerboard assay with concentrations centered around the IC50 values.- Consider sequential vs. simultaneous addition of the drugs, as the order of administration can influence the outcome. |
| Antagonistic effect observed | - The two drugs may have opposing mechanisms of action or compete for the same target.- One drug may induce a cellular response that counteracts the effect of the second drug. | - Review the known mechanisms of action of both drugs to identify potential for antagonism.- Analyze the dose-response curves of the individual agents and the combination to understand the nature of the interaction. |
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This protocol provides a general framework for assessing the synergistic effects of this compound in combination with another drug using a checkerboard cell viability assay.
Materials:
-
This compound
-
Combination drug of interest
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired seeding density.
-
Seed the cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug in complete medium. For the checkerboard layout, you will typically prepare 2x concentrated drug solutions.
-
-
Checkerboard Setup:
-
In a separate 96-well plate (the "drug plate"), prepare the drug combinations.
-
Add the this compound dilutions along the columns and the combination drug dilutions along the rows. This will create a matrix of different concentration combinations.
-
Include wells with each drug alone (for single-agent dose-response curves) and a vehicle control.
-
-
Cell Treatment:
-
Carefully remove the medium from the seeded cells.
-
Transfer the drug combinations from the drug plate to the corresponding wells of the cell plate.
-
Incubate the cells for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11]
-
In Vivo Combination Therapy: 5-FU-Induced Oral Mucositis Model
This protocol is adapted from studies investigating the therapeutic effect of this compound on oral mucositis induced by 5-fluorouracil (5-FU) in mice.[1][12]
Materials:
-
This compound
-
5-Fluorouracil (5-FU)
-
Male ICR mice (or other suitable strain)
-
Acetic acid
-
Anesthetics
-
Calipers for ulcer measurement
Methodology:
-
Induction of Oral Mucositis:
-
This compound Treatment:
-
Prepare a solution of this compound in a suitable vehicle.
-
Starting from day 1 after ulcer induction, topically apply the this compound solution to the ulcer site daily. Dosages of 0.5 or 1.0 µmol per mouse have been reported.[1]
-
-
Assessment:
-
Monitor the ulcer area daily using calipers.
-
Record the body weight of the mice regularly.
-
At the end of the experiment, euthanize the mice and collect the oral mucosal tissue for histological analysis (e.g., H&E staining, collagen staining).[13]
-
Quantitative Data
Table 1: In Vivo Efficacy of this compound in a 5-FU-Induced Oral Mucositis Model
| Treatment Group | Maximum Ulcer Area (mm²) (Mean ± SD) | Healing Time (days) (Mean ± SD) | Reference |
| No Treatment | ~14 | >15 | [1] |
| This compound (0.5 µmol) | ~10 | ~13 | [1] |
| This compound (1.0 µmol) | ~7 | ~11 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
- 1. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Marine-Inspired Ovothiol Analogs Inhibit Membrane-Bound Gamma-Glutamyl-Transpeptidase and Modulate Reactive Oxygen Species and Glutathione Levels in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of GGsTop to other GGT inhibitors like acivicin.
For researchers, scientists, and drug development professionals, the selection of a suitable gamma-glutamyl transpeptidase (GGT) inhibitor is critical for advancing studies in areas ranging from oncology to ischemia-reperfusion injury. This guide provides a comprehensive comparison of GGsTop, a novel and highly selective GGT inhibitor, with the well-established but less specific inhibitor, acivicin.
This comparison guide delves into the efficacy, mechanism of action, selectivity, and toxicity of these two key GGT inhibitors, supported by experimental data to inform your research decisions.
At a Glance: this compound vs. Acivicin
| Feature | This compound | Acivicin |
| Mechanism of Action | Irreversible, mechanism-based, phosphonate inhibitor | Irreversible, glutamine analog |
| Selectivity | Highly selective for GGT | Non-selective, inhibits other glutamine amidotransferases |
| Potency (Human GGT) | Kᵢ = 170 μM; kₒₙ = 51 M⁻¹s⁻¹[1][2] | Weaker inhibitor; requires higher concentrations for full inactivation (0.45 mM) |
| Relative Potency | Over 100-fold more active than acivicin against human GGT[3] | - |
| Toxicity | Non-toxic to human cells at effective concentrations[3] | Cytotoxic due to off-target effects[3] |
| In Vivo Efficacy | Protective in ischemia-reperfusion injury models[3][4][5] | Protective in cisplatin-induced nephrotoxicity[6] |
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and acivicin lies in their mechanism of inhibiting GGT.
This compound is a phosphonate-based, irreversible, and mechanism-based inhibitor.[3] This means it is specifically recognized by the GGT enzyme and, through the catalytic process, forms a stable covalent bond with a key residue in the active site, leading to irreversible inactivation.[3]
Acivicin , on the other hand, is a glutamine analog.[7] It mimics the natural substrate of a class of enzymes known as glutamine amidotransferases. While it does inhibit GGT by forming a covalent adduct, its lack of specificity is a significant drawback.[3][8]
Efficacy and Potency: A Clear Advantage for this compound
Experimental data consistently demonstrates the superior potency and efficacy of this compound as a GGT inhibitor compared to acivicin.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target Enzyme | Kᵢ (Inhibition Constant) | kₒₙ (Rate of Onset) | Notes |
| This compound | Human GGT | 170 μM[1][2] | 51 M⁻¹s⁻¹[1][2] | The l-isomer is significantly more potent (kₒₙ = 174 M⁻¹s⁻¹) than the d-isomer (kₒₙ = 21.5 M⁻¹s⁻¹)[9] |
| This compound | E. coli GGT | - | 150 M⁻¹s⁻¹[1][2] | |
| Acivicin | Bovine GGT | - | - | IC₅₀ of 0.3 mM |
| Acivicin | Human GGT | - | - | Full inactivation at 0.45 mM |
Studies have shown that this compound exhibits activity toward human GGT that is over 100-fold higher than that of acivicin.[3] This enhanced potency means that lower concentrations of this compound are required to achieve effective GGT inhibition, minimizing the potential for off-target effects.
Selectivity and Safety Profile
The key advantage of this compound lies in its high selectivity for GGT. Unlike acivicin, this compound does not inhibit other glutamine amidotransferases.[3][5] This specificity is crucial as the off-target inhibition by acivicin is a primary contributor to its cytotoxicity.[3] this compound has been shown to be non-toxic to human cells at concentrations effective for GGT inhibition, making it a safer tool for both in vitro and in vivo research.[3]
Experimental Protocols
In Vitro GGT Inhibition Assay (Colorimetric)
A standard method for determining GGT activity and inhibition involves a colorimetric assay using a synthetic substrate.
Principle: GGT catalyzes the transfer of a γ-glutamyl group from a donor substrate, such as L-γ-glutamyl-p-nitroanilide, to an acceptor. The release of p-nitroanilide results in a color change that can be measured spectrophotometrically.
General Protocol:
-
Reagent Preparation: Prepare a GGT assay buffer, the GGT substrate solution (e.g., L-γ-glutamyl-p-nitroanilide), and solutions of the inhibitors (this compound and acivicin) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the GGT enzyme to the assay buffer.
-
Inhibitor Addition: Add the different concentrations of this compound or acivicin to the wells containing the enzyme and incubate.
-
Initiate Reaction: Add the GGT substrate solution to each well to start the reaction.
-
Measurement: Monitor the absorbance at 418 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC₅₀, Kᵢ, and kₒₙ values can be determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
For a detailed protocol, refer to commercially available GGT activity assay kits or relevant publications.[10][11]
In Vivo Ischemia-Reperfusion Injury Model (Rat)
This compound has demonstrated significant protective effects in animal models of ischemia-reperfusion (I/R) injury.
Principle: I/R injury involves a cascade of events leading to tissue damage, in which GGT-mediated oxidative stress plays a role. Inhibiting GGT can mitigate this damage.
Experimental Workflow:
-
Animal Model: Wistar rats are commonly used.[3]
-
Ischemia Induction: A surgical procedure is performed to induce ischemia in the target organ (e.g., liver or kidney) by clamping the relevant arteries.[3][5]
-
Inhibitor Administration: this compound (e.g., 1 mg/kg body weight) or a vehicle control is administered intravenously prior to the induction of ischemia.[3][5]
-
Reperfusion: After a defined period of ischemia, the clamp is removed to allow for reperfusion.
-
Sample Collection and Analysis: Blood and tissue samples are collected at various time points post-reperfusion.
-
Outcome Measures: Serum levels of liver enzymes (ALT, AST) or kidney function markers, tissue histology, and markers of oxidative stress are analyzed to assess the extent of injury and the protective effect of the inhibitor.[3][5]
Conclusion
For researchers seeking a potent, selective, and non-toxic inhibitor of gamma-glutamyl transpeptidase, this compound presents a clear advantage over acivicin. Its superior potency and high selectivity for GGT minimize the risk of off-target effects and associated cytotoxicity, making it a more reliable and effective tool for both in vitro and in vivo studies. The experimental data strongly supports the use of this compound for investigating the role of GGT in various physiological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Involvement of γ-Glutamyl Transpeptidase in Ischemia/Reperfusion-Induced Cardiac Dysfunction in Isolated Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Inhibition of gamma-glutamyl transpeptidase activity by acivicin in vivo protects the kidney from cisplatin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Synthesis and evaluation of the inhibitory activity of the four stereoisomers of the potent and selective human γ-glutamyl transpeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting GGT1 Eliminates the Tumor-Promoting Effect and Enhanced Immunosuppressive Function of Myeloid-Derived Suppressor Cells Caused by G-CSF [frontiersin.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validating the renoprotective effects of GGsTop in different animal models.
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the renoprotective effects of GGsTop, a novel and selective γ-glutamyl transpeptidase (GGT) inhibitor, with other alternative compounds in various animal models of kidney injury. The data presented herein, derived from preclinical studies, highlights the potential of this compound as a therapeutic agent for acute kidney injury (AKI).
Executive Summary
This compound has demonstrated significant renoprotective effects in a rat model of ischemia/reperfusion (I/R)-induced AKI. Its mechanism of action is centered on the irreversible inhibition of GGT, an enzyme implicated in the generation of oxidative stress. By blocking GGT, this compound prevents the degradation of glutathione (GSH), a key intracellular antioxidant, thereby mitigating oxidative damage to renal tissues. When compared to other GGT inhibitors like acivicin, this compound exhibits superior selectivity and a more favorable safety profile, lacking the cytotoxic effects associated with less specific agents. While direct head-to-head comparative studies with other classes of antioxidants are limited, analysis of data from similar animal models suggests this compound's potent efficacy.
Performance Comparison of Renoprotective Agents
The following tables summarize the quantitative data from studies evaluating this compound and other renoprotective agents in rat models of renal ischemia/reperfusion injury.
Table 1: Effect of this compound on Renal Function and Oxidative Stress Markers in Rats with Ischemia/Reperfusion Injury [1]
| Parameter | Ischemia/Reperfusion (I/R) Control | This compound (1 mg/kg, i.v.) + I/R | This compound (10 mg/kg, i.v.) + I/R |
| Renal Function | |||
| Serum Creatinine | Markedly Increased | Attenuated | Dose-dependently Attenuated |
| Blood Urea Nitrogen (BUN) | Markedly Increased | Attenuated | Dose-dependently Attenuated |
| Oxidative Stress Markers | |||
| Renal Superoxide Production | Significantly Increased | Abolished | Abolished |
| Renal Malondialdehyde (MDA) | Significantly Increased | Abolished | Abolished |
| Renal Glutathione (GSH) Content | Decreased | Markedly Elevated | Markedly Elevated |
| Histopathology | |||
| Severe Renal Damage | Present | Significantly Suppressed | Significantly Suppressed |
Table 2: Comparative Efficacy of Alternative Renoprotective Agents in Rat Models of Renal Ischemia/Reperfusion Injury
| Agent | Dose and Route | Key Findings | Reference |
| N-acetylcysteine (NAC) | 150 mg/kg, i.p. | Reversed increases in BUN and creatinine; Restored GSH levels and reduced MDA. | [2] |
| Quercetin | 50 mg/kg, i.p. | Significantly decreased TBARS, TNF-α, and MPO activity; Increased GSH, SOD, and CAT activities. | [3] |
| Edaravone | 10 mg/kg, i.v. | Ameliorated renal I/R injury and improved survival rate. | [4] |
| Acivicin | - | Protective effect on cisplatin-induced nephrotoxicity and suppresses GGT-dependent oxidative damage, but is less selective and has cytotoxic effects. |
Experimental Protocols
This compound in Ischemia/Reperfusion-Induced Acute Kidney Injury in Rats [1]
-
Animal Model: Uninephrectomized male Sprague-Dawley rats.
-
Induction of Injury: Ischemic AKI was induced by occluding the left renal artery and vein for 45 minutes, followed by reperfusion. The contralateral nephrectomy was performed two weeks prior to the ischemia/reperfusion procedure.
-
Treatment: this compound (1 and 10 mg/kg) or vehicle was administered intravenously 5 minutes before the induction of ischemia.
-
Assessment of Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels were measured to evaluate renal function.
-
Histopathological Examination: Kidney tissues were collected for histopathological analysis to assess the extent of renal damage.
-
Oxidative Stress Markers: Renal tissue was analyzed for GGT activity, superoxide production, malondialdehyde (MDA) levels, and glutathione (GSH) content.
N-acetylcysteine (NAC) in Renal Ischemia/Reperfusion Injury in Rats [2]
-
Animal Model: Male Wistar Albino rats with unilateral nephrectomy.
-
Induction of Injury: 45 minutes of renal pedicle occlusion followed by 1 hour of reperfusion.
-
Treatment: NAC (150 mg/kg) was administered intraperitoneally twice: 15 minutes before ischemia and immediately before reperfusion.
-
Assessment of Renal Function: Serum creatinine and BUN concentrations were measured.
-
Oxidative Stress Markers: Renal tissue levels of MDA, GSH, myeloperoxidase (MPO) activity, and protein oxidation were determined.
Quercetin in Renal Ischemia/Reperfusion Injury in Rats [3]
-
Animal Model: Rats with a left renal pedicle occlusion and contralateral nephrectomy.
-
Induction of Injury: Ischemia for 45 minutes followed by 60 minutes of reperfusion.
-
Treatment: Quercetin (50 mg/kg) was administered intraperitoneally 60 minutes before the induction of ischemia.
-
Assessment of Oxidative Stress and Inflammation: Renal tissue was analyzed for thiobarbituric acid reactive substances (TBARS), protein carbonyl content, tumor necrosis factor-alpha (TNF-α), GSH levels, and myeloperoxidase (MPO), catalase (CAT), and superoxide dismutase (SOD) activities.
Edaravone in Renal Warm Ischemia-Reperfusion Injury in Rats [4]
-
Animal Model: Male Lewis rats with a right nephrectomy.
-
Induction of Injury: The left renal artery and vein were clamped for 90 minutes, followed by reperfusion.
-
Treatment: Edaravone (10 mg/kg) was administered intravenously before ischemia and after reperfusion.
-
Outcome Measure: Survival rate of the animals was monitored.
Mechanism of Action and Signaling Pathways
The primary mechanism of this compound's renoprotective effect is the inhibition of γ-glutamyl transpeptidase (GGT). GGT is a cell-surface enzyme that plays a crucial role in the catabolism of extracellular glutathione (GSH). In the context of ischemia/reperfusion injury, increased GGT activity contributes to the depletion of GSH and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This compound, as a selective and irreversible inhibitor of GGT, blocks this pathological cascade.
Caption: Mechanism of this compound renoprotection.
The following diagram illustrates the typical experimental workflow for evaluating renoprotective agents in a rat model of ischemia/reperfusion-induced acute kidney injury.
Caption: Experimental workflow for I/R-induced AKI studies.
Conclusion
The available preclinical data strongly support the renoprotective effects of this compound in animal models of ischemia/reperfusion-induced acute kidney injury. Its high selectivity for GGT and potent antioxidant-sparing mechanism position it as a promising therapeutic candidate. While further studies involving direct comparisons with other classes of renoprotective agents are warranted, the existing evidence suggests that this compound holds significant potential for the prevention and treatment of AKI. Its favorable safety profile, particularly when compared to less selective GGT inhibitors, further enhances its clinical translatability. Researchers and drug development professionals are encouraged to consider this compound in their ongoing efforts to combat acute kidney injury.
References
- 1. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of N-acetylcysteine on renal ischemia/reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of quercetin on renal ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with edaravone improves the survival rate in renal warm ischemia-reperfusion injury using rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
GGsTop: A Comparative Guide to a Potent γ-Glutamyl Transpeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of GGsTop, a highly potent and selective irreversible inhibitor of γ-glutamyl transpeptidase (GGT), across various cell lines. Through an objective comparison with other GGT inhibitors and alternative therapeutic strategies, this document aims to equip researchers with the necessary data to evaluate the suitability of this compound for their specific research applications.
Executive Summary
This compound distinguishes itself as a superior GGT inhibitor with high potency and selectivity. Experimental data consistently demonstrates its ability to modulate intracellular reactive oxygen species (ROS) levels and impact cell signaling pathways related to cell survival and stress responses. This guide presents a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate a thorough understanding of this compound's performance in diverse cellular contexts.
Comparative Performance of GGT Inhibitors
This compound has been benchmarked against other known GGT inhibitors, such as acivicin and OU749. The available data indicates that this compound is the most potent among them.
Table 1: Comparison of GGT Inhibitor Potency
| Inhibitor | Target | Potency | Cell Line/System | Reference |
| This compound | γ-Glutamyl Transpeptidase | Most Potent | Mouse kidney extracts, HCC-1806 cells | |
| Acivicin | γ-Glutamyl Transpeptidase | Less potent than this compound | Mouse kidney extracts, HCC-1806 cells | |
| OU749 | γ-Glutamyl Transpeptidase | Less potent than this compound | Mouse kidney extracts, HCC-1806 cells |
Mechanism of Action and Effects on Cellular Processes
The primary mechanism of action of this compound is the irreversible inhibition of GGT, a key enzyme in glutathione metabolism. This inhibition leads to a cascade of downstream effects, most notably the modulation of intracellular ROS levels and the activation of associated signaling pathways.
Regulation of Reactive Oxygen Species (ROS)
Inhibition of GGT by this compound has been shown to increase intracellular ROS levels in specific cell types, such as human periodontal ligament cells (hPLCs). This effect is believed to be a key contributor to its biological activities, including the promotion of cell migration.
Table 2: Effect of this compound on Intracellular ROS Levels in Human Periodontal Ligament Cells (hPLCs)
| Treatment | Concentration | Effect on ROS Levels | Reference |
| This compound | 10 µM | Significant increase | [1][2] |
| This compound + N-acetylcysteine (NAC) | 10 µM this compound + 3 mM NAC | Attenuated increase | [1][2] |
Impact on Cell Viability and Proliferation
This compound has demonstrated a favorable safety profile in several studies, showing no significant cytotoxic effects on various cell types, including myeloid-derived suppressor cells (MDSCs) in vitro.[3] This suggests that its mechanism of action is not primarily based on inducing widespread cell death but rather on modulating specific cellular pathways.
Signaling Pathway Modulation
The inhibition of GGT and subsequent alteration of the cellular redox state by this compound can influence multiple signaling pathways. The nuclear factor erythroid 2-related factor 2 (Nrf2) and mitogen-activated protein kinase (MAPK) pathways are critical mediators of the cellular response to oxidative stress and are likely to be affected by this compound treatment.
Below is a diagram illustrating the proposed mechanism of action of this compound and its impact on downstream signaling.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the activity of this compound.
γ-Glutamyl Transpeptidase (GGT) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Materials:
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405-418 nm
-
GGT Assay Buffer
-
GGT Substrate (e.g., L-γ-glutamyl-p-nitroanilide)
-
GGT Positive Control
-
Test samples (cell lysates, tissue homogenates, or serum)
-
This compound and other inhibitors
Procedure:
-
Sample Preparation:
-
Homogenize cells (1x10^6) or tissue (10 mg) in 200 µL of GGT Assay Buffer.
-
Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.
-
Collect the supernatant for the assay. Serum samples can often be used directly.
-
-
Assay Reaction:
-
Add 10 µL of your sample to a well of the 96-well plate.
-
Prepare a reaction mix containing GGT Assay Buffer and GGT Substrate according to the manufacturer's instructions.
-
Add 90 µL of the reaction mix to each well containing the sample.
-
For inhibitor studies, pre-incubate the sample with this compound or other inhibitors for a specified time before adding the reaction mix.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405-418 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) in a kinetic mode.
-
The rate of increase in absorbance is proportional to the GGT activity.
-
-
Data Analysis:
-
Calculate the GGT activity based on the rate of the reaction and a standard curve generated with a known amount of p-nitroaniline.
-
Compare the activity in the presence and absence of inhibitors to determine the percentage of inhibition.
-
Intracellular ROS Detection using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Adherent cells cultured in a 24-well plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or other compounds for the desired time. Include untreated and positive controls (e.g., H₂O₂).
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
-
Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the cell number or protein concentration if necessary.
-
Compare the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS levels.
-
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or other compounds for the desired duration.
-
MTT Addition:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the viability of untreated control cells.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Apoptosis Detection by Annexin V Staining
This protocol outlines the use of Annexin V staining to detect apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired method (e.g., treatment with this compound). Include untreated negative controls.
-
Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for evaluating this compound and the logical relationship between GGT inhibition and its downstream cellular effects.
Caption: A typical experimental workflow for evaluating this compound.
References
GGsTop: A Comparative Analysis Against Other Antioxidants in Attenuating Oxidative Stress
In the landscape of antioxidant research, GGsTop emerges as a novel and highly specific inhibitor of γ-glutamyl transpeptidase (GGT), offering a distinct mechanism for mitigating oxidative stress. This guide provides a comparative analysis of this compound against established antioxidants—N-acetylcysteine (NAC), Vitamin C, and Vitamin E—supported by experimental data from relevant preclinical models.
Mechanism of Action: A Unique Approach to Oxidative Stress Reduction
This compound's primary antioxidant effect stems from its selective and irreversible inhibition of GGT. GGT is a cell-surface enzyme that plays a crucial role in the breakdown of extracellular glutathione (GSH), the most abundant endogenous antioxidant. By inhibiting GGT, this compound prevents the degradation of GSH, thereby preserving the extracellular pool of this vital antioxidant and bolstering cellular defenses against reactive oxygen species (ROS). This contrasts with direct ROS scavengers like Vitamin C and Vitamin E, or GSH precursors like N-acetylcysteine.
Comparative Efficacy in Preclinical Models
While direct head-to-head comparative studies are limited, an indirect comparison can be drawn from studies utilizing similar models of ischemia-reperfusion (I/R) injury, a condition characterized by significant oxidative stress.
Renal Ischemia-Reperfusion Injury
This compound has been shown to be effective in reducing oxidative stress in a rat model of renal I/R injury. Treatment with this compound significantly decreased markers of oxidative damage and boosted antioxidant defenses. To provide a comparative perspective, we have summarized data from studies investigating the effects of N-acetylcysteine and Vitamin C in similar models.
Table 1: Comparison of this compound, N-acetylcysteine, and Vitamin C in a Rat Model of Renal Ischemia-Reperfusion Injury
| Antioxidant | Dosage | Key Findings | Reference |
| This compound | 1 and 10 mg/kg i.v. | - Abolished the increase in renal superoxide production and malondialdehyde (MDA) levels.- Markedly elevated renal glutathione (GSH) content. | [1] |
| N-acetylcysteine (NAC) | 150 mg/kg i.p. | - Reversed the increase in renal MDA levels.- Reversed the decrease in renal GSH levels. | [2] |
| Vitamin C | 200 mg/kg | - Significantly reduced oxidative stress markers. | [3] |
Hepatic Ischemia-Reperfusion Injury
In a rat model of hepatic I/R injury, this compound demonstrated a protective effect by increasing hepatic GSH content and preventing the rise in markers of oxidative stress. A study on Vitamin E in a similar model provides a basis for comparison.
Table 2: Comparison of this compound and Vitamin E in a Rat Model of Hepatic Ischemia-Reperfusion Injury
| Antioxidant | Dosage | Key Findings | Reference |
| This compound | 1 mg/kg | - Increased hepatic GSH content.- Prevented the increase of hepatic malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). | |
| Vitamin E | 600 IU | - Showed signs of improvement for liver enzyme levels (AST, ALT, GLDH) after surgery. | [4] |
Experimental Protocols
This compound in Renal Ischemia-Reperfusion Injury
-
Animal Model: Uninephrectomized male Wistar rats.
-
Procedure: Ischemic acute kidney injury was induced by occluding the left renal artery and vein for 45 minutes, followed by reperfusion.
-
Treatment: this compound (1 and 10 mg/kg) was administered intravenously 5 minutes before the induction of ischemia.
-
Biochemical Analysis: Renal superoxide production was measured using a chemiluminescence method. Renal malondialdehyde (MDA) levels were determined using a thiobarbituric acid reactive substances (TBARS) assay. Renal glutathione (GSH) content was measured using a colorimetric assay.
N-acetylcysteine in Renal Ischemia-Reperfusion Injury
-
Animal Model: Male Wistar albino rats.
-
Procedure: Animals were unilaterally nephrectomized, and the renal pedicle of the remaining kidney was occluded for 45 minutes, followed by 1 hour of reperfusion.
-
Treatment: N-acetylcysteine (150 mg/kg) was administered intraperitoneally 15 minutes before ischemia and immediately before reperfusion.
-
Biochemical Analysis: Renal tissue MDA and GSH levels were measured.
Vitamin C in Renal Ischemia-Reperfusion Injury
-
Animal Model: Sprague-Dawley rats.
-
Procedure: Renal I/R was induced by 45 minutes of ischemia followed by 24 hours of reperfusion.
-
Treatment: Vitamin C (100, 200, and 300 mg/kg) was administered during reperfusion.
-
Biochemical Analysis: Oxidative stress markers were assessed.
This compound in Hepatic Ischemia-Reperfusion Injury
-
Animal Model: Male Wistar rats.
-
Procedure: Ischemia was induced by clamping the portal vein and hepatic artery of the left lateral and median lobes of the liver for 90 minutes, followed by reperfusion.
-
Treatment: this compound (1 mg/kg) was injected into the liver via the inferior vena cava before clamping.
-
Biochemical Analysis: Hepatic GSH content, MDA, and 4-hydroxynonenal (4-HNE) levels were measured.
Vitamin E in Hepatic Ischemia-Reperfusion Injury
-
Animal Model: Human patients undergoing elective, tumor-related, partial liver resection.
-
Procedure: Liver surgery involving ischemia and reperfusion.
-
Treatment: Three infusions of Vitamin E (600 IU total) were administered the day before surgery.
-
Biochemical Analysis: Serum levels of liver enzymes (AST, ALT, GLDH) were measured.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound.
Caption: Role of antioxidants in I/R injury.
Caption: General experimental workflow.
References
- 1. karger.com [karger.com]
- 2. Protective effect of N-acetylcysteine on renal ischemia/reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of high-dose vitamin C on renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilot study on the effect of parenteral vitamin E on ischemia and reperfusion induced liver injury: a double blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GGsTop Stereoisomers: Potency and Selectivity in γ-Glutamyl Transpeptidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the four stereoisomers of GGsTop (2-Amino-4-{--INVALID-LINK--phosphoryl}butanoic acid), a potent and selective irreversible inhibitor of human γ-glutamyl transpeptidase (GGT).[1][2] The stereochemical configuration of this compound is a critical determinant of its inhibitory activity, with significant variations observed among its isomers.[1] This document summarizes the available experimental data, outlines the methodologies used for their evaluation, and illustrates the underlying biochemical pathways.
Introduction to this compound and Stereoisomerism
This compound is a mechanism-based inhibitor of γ-glutamyl transpeptidase (GGT), an enzyme implicated in various physiological and pathological processes through its role in glutathione metabolism.[1][3] Due to its potent, selective, and non-toxic profile, this compound has found applications in academic research, medicine, and as an active ingredient in anti-aging cosmetics.[1][2] The this compound molecule possesses two stereogenic centers: the α-carbon of its glutamate mimic moiety and the phosphorus atom. This gives rise to four distinct stereoisomers: (l, Sp), (l, Rp), (d, Sp), and (d, Rp).[1][2] As demonstrated in the following sections, the spatial arrangement of these centers dramatically influences the molecule's ability to inhibit GGT.
Data Presentation: Comparative Inhibitory Potency
The inhibitory activities of the four stereoisomers of this compound against human GGT were evaluated by determining their second-order rate constants (kon). The data clearly indicate that both the α-carbon and the phosphorus atom configurations are crucial for potent inhibition.
| Stereoisomer Configuration | α-Carbon | Phosphorus | Inhibitory Activity (kon, M-1s-1) | Potency Ranking |
| (l, Sp)-GGsTop | l | Sp | 174 | 1 (Most Potent) |
| (d, Sp)-GGsTop | d | Sp | 21.5 | 2 |
| (l, Rp)-GGsTop | l | Rp | Inactive at 0.1 mM | 3 (Inactive) |
| (d, Rp)-GGsTop | d | Rp | Inactive at 0.1 mM | 3 (Inactive) |
Data sourced from Watanabe, B., et al. (2017). Synthesis and evaluation of the inhibitory activity of the four stereoisomers of the potent and selective human γ-glutamyl transpeptidase inhibitor this compound. Bioorganic & Medicinal Chemistry Letters.[1]
Key Findings:
-
Influence of the α-Carbon: The l-isomers are significantly more potent than the d-isomers. The (l, Sp) isomer is approximately 8-fold more potent than the (d, Sp) isomer.[1][2]
-
Critical Role of the Phosphorus Center: The configuration of the phosphorus atom is paramount for GGT inhibitory activity. Only the Sp-isomers demonstrated inhibitory effects, while the Rp-isomers were completely inactive at the tested concentrations.[1][2]
Experimental Protocols
Stereoselective Synthesis and Separation of this compound Isomers
The synthesis and separation of the four this compound stereoisomers are fundamental to evaluating their individual biological activities.
-
Objective: To obtain the four stereoisomers of this compound in high purity for subsequent inhibitory activity assays.
-
Methodology:
-
Chiral Pool Synthesis: The synthesis commences using chiral precursors to establish the desired stereochemistry at the α-carbon and phosphorus centers.
-
Diastereomer Formation: A key step involves the reaction of a racemic mixture at one stereocenter with a chiral auxiliary, leading to the formation of diastereomers.
-
Chromatographic Separation: The resulting diastereomers are separated using preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[1][2]
-
Stereochemical Assignment: The absolute configurations (l and d) of the separated isomers are determined through a combination of chiral pool synthesis and chiral HPLC analysis.[1][2] The absolute configuration of the phosphorus atom (Sp or Rp) is postulated based on molecular modeling approaches.[1]
-
GGT Inhibitory Activity Assay
This protocol is used to determine the rate of irreversible inhibition of human GGT by each this compound stereoisomer.
-
Objective: To quantify the inhibitory potency of each stereoisomer by measuring the second-order rate constant (kon).
-
Methodology:
-
Enzyme Preparation: Recombinant human γ-glutamyl transpeptidase is purified and prepared in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: The assay is typically conducted in a multi-well plate. Each well contains the GGT enzyme, a chromogenic substrate (e.g., L-γ-glutamyl-p-nitroanilide), and an acceptor molecule (e.g., glycylglycine).
-
Inhibition Measurement: The reaction is initiated by the addition of the substrate. The rate of product formation (e.g., p-nitroanilide) is monitored spectrophotometrically over time in the presence of varying concentrations of each this compound stereoisomer.
-
Data Analysis: The apparent first-order rate constant (kobs) is determined at each inhibitor concentration. The second-order rate constant (kon) is then calculated from the slope of the plot of kobs versus the inhibitor concentration.
-
Visualizations: Pathways and Workflows
Mechanism of GGT Inhibition by this compound
This compound acts as a mechanism-based irreversible inhibitor of GGT. The active Sp-isomers bind to the active site of the enzyme, leading to the formation of a stable, covalent adduct that inactivates the enzyme. This prevents the breakdown of glutathione (GSH), thereby reducing oxidative stress.
Caption: Mechanism of GGT inhibition by active this compound stereoisomers.
Experimental Workflow for Stereoisomer Evaluation
The following diagram illustrates the logical flow from synthesis to the comparative analysis of this compound stereoisomers.
Caption: Experimental workflow for this compound stereoisomer evaluation.
References
- 1. Synthesis and evaluation of the inhibitory activity of the four stereoisomers of the potent and selective human γ-glutamyl transpeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety and Toxicity of GGsTop in Comparison to Other Enzyme Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of enzyme inhibitors as therapeutic agents has revolutionized the treatment of numerous diseases, from cancer to rare genetic disorders. However, ensuring the long-term safety and minimizing the toxicity of these potent molecules is a critical aspect of their preclinical and clinical evaluation. This guide provides a comparative analysis of the long-term safety and toxicity of GGsTop, a selective γ-glutamyl transpeptidase (γ-GT) inhibitor, against other classes of enzyme inhibitors, specifically farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase I (GGTase I) inhibitors.
Executive Summary
This compound (also known as Nahlsgen) is a potent, irreversible, and highly selective inhibitor of γ-glutamyl transpeptidase (γ-GT).[1][2][3] Preclinical data strongly suggest a favorable safety profile, with multiple studies describing it as non-toxic.[1][2][4] In contrast, other classes of inhibitors, such as the farnesyltransferase inhibitors (FTIs) lonafarnib and tipifarnib, and the geranylgeranyltransferase I (GGTase I) inhibitor GGTI-2418, have demonstrated a range of toxicities in both preclinical and clinical settings. This guide will delve into the available data, present it in a comparative format, and provide detailed experimental protocols for key safety and toxicity assessments.
Comparative Toxicity Profiles
The following tables summarize the available quantitative data on the toxicity of this compound, FTIs, and GGTase I inhibitors.
Table 1: In Vitro Cytotoxicity Data
| Inhibitor | Target Enzyme | Cell Lines | Assay Type | Key Findings | Reference |
| This compound | γ-Glutamyl Transpeptidase (γ-GT) | Human fibroblasts, Hepatic stellate cells | Not specified | No cytotoxicity observed up to 1 mM | [2][3] |
| Tipifarnib | Farnesyltransferase (FTase) | Various cancer cell lines | Multiple (e.g., MTT, CellTiter-Glo) | Potent anti-proliferative effects | [1] |
| Lonafarnib | Farnesyltransferase (FTase) | Various cancer cell lines | Multiple | Potent anti-proliferative effects | [3] |
| GGTI-2418 | Geranylgeranyltransferase I (GGTase I) | Various cancer cell lines | Not specified | Anti-proliferative effects | [1] |
Table 2: Preclinical In Vivo Toxicity Data
| Inhibitor | Animal Model | Dosing Regimen | Observed Toxicities | NOAEL / MTD | Reference |
| This compound | Rat (Hepatic I/R) | 1 mg/kg (single dose) | Protective effects, lowered ALT, AST, γ-GT | Not established, deemed "non-toxic" | [1][5][6] |
| Rat (Renal I/R) | 1 and 10 mg/kg (i.v.) | Protective effects, no adverse effects reported | Not established | [7] | |
| Mouse (Oral Mucositis) | Not specified | Safe in combination with chemotherapy | Not established | [8] | |
| Tipifarnib | Rodents | Various | Myelosuppression, neurotoxicity, gastrointestinal toxicity | Dose-dependent | [1] |
| Lonafarnib | Rodents | Various | Gastrointestinal toxicity, myelosuppression, hepatotoxicity | Dose-dependent | [2][3] |
| GGTI-2418 | Rat | Single dose and 7-day daily dosing | Infusion-related toxicities (vehicle-related), mononuclear inflammatory cells in the heart at high doses | MTD: 200 mg/kg (single), 150 mg/kg/day (7-day) | [1] |
Table 3: Clinical Adverse Events (Grade 3/4)
| Inhibitor | Indication | Common Grade 3/4 Adverse Events | Frequency (%) | Reference |
| This compound | Not yet in clinical trials | - | - | - |
| Tipifarnib | Advanced Solid Tumors, HNSCC | Neutropenia, Anemia, Thrombocytopenia, Fatigue, Diarrhea | 10-40% depending on the study and patient population | [1][5][7] |
| Lonafarnib | Progeria and Progeroid Laminopathies | Decreased appetite, Weight loss, Nausea, Vomiting, Diarrhea, Electrolyte abnormalities | 10-53% depending on the specific event | [2][3] |
| GGTI-2418 | Advanced Solid Tumors | Elevated bilirubin and alkaline phosphatase (in a single patient with confounding factors) | Rare | [1] |
Signaling Pathways and Experimental Workflows
To understand the differential toxicity profiles, it is essential to consider the signaling pathways affected by these inhibitors and the standard workflows for toxicity evaluation.
Figure 1: Simplified signaling pathways affected by this compound and FTI/GGTIs.
Figure 2: General workflow for long-term safety and toxicity evaluation.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces the viability of cultured cells by 50% (IC50).
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Inhibitor Treatment: Treat cells with a serial dilution of the inhibitor (e.g., this compound, tipifarnib) and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Long-Term In Vivo Toxicity Study (28-Day Rodent Study)
Objective: To evaluate the potential toxicity of an inhibitor following repeated administration over a 28-day period.
Methodology:
-
Animal Model: Use a rodent model (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels of the inhibitor (low, mid, and high).
-
Administration: Administer the inhibitor daily for 28 days via a clinically relevant route (e.g., oral gavage, intravenous).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.
-
Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals at the end of the study. Collect and preserve organs for histopathological examination.
-
Data Analysis: Analyze all data for statistically significant differences between the treated and control groups. Determine the No Observed Adverse Effect Level (NOAEL).
Genotoxicity Assessment (In Vitro Micronucleus Assay)
Objective: To detect the potential of an inhibitor to induce chromosomal damage.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) and treat with at least three concentrations of the inhibitor, along with positive and negative controls.
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Harvest and Staining: Harvest the cells and stain with a DNA-specific dye (e.g., acridine orange, DAPI).
-
Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control.
Discussion and Conclusion
The available preclinical data indicates that this compound has a very promising safety and toxicity profile, characterized by a lack of cytotoxicity at high concentrations in vitro and protective effects in animal models of tissue injury.[2][3][5][6][7] This contrasts with the known toxicities of FTIs and GGTase I inhibitors, which include myelosuppression, gastrointestinal disturbances, and other off-target effects.[1][2][3][5][7][8]
The superior safety profile of this compound may be attributed to its high selectivity for γ-GT, an enzyme primarily involved in glutathione metabolism and antioxidant defense. In contrast, FTIs and GGTase I inhibitors target enzymes that are critical for the post-translational modification of a wide range of signaling proteins, including the Ras and Rho families. Inhibition of these fundamental cellular processes can lead to broader and more severe toxicities.
Further long-term in vivo toxicity studies and eventual clinical trials will be necessary to fully characterize the safety profile of this compound in humans. However, the current body of evidence suggests that this compound may represent a safer therapeutic alternative compared to other classes of enzyme inhibitors for relevant disease indications. Researchers and drug development professionals should consider these differences in toxicity profiles when selecting and advancing inhibitor candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the inhibitory activity of the four stereoisomers of the potent and selective human γ-glutamyl transpeptidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on GGsTop's therapeutic potential.
GGsTop, a novel and selective inhibitor of γ-glutamyl transpeptidase (GGT), has demonstrated significant therapeutic promise in preclinical studies for conditions such as oral mucositis and asthma.[1][2][3] Its mechanism of action, centered on the inhibition of GGT, leads to a reduction in oxidative stress and inflammation, promoting tissue repair and healing.[1][4] This guide provides a comparative overview of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and visualizations of its mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating the efficacy of this compound in treating 5-fluorouracil (5-FU)-induced oral mucositis in a mouse model.
Table 1: Effect of this compound on Ulcer Area in 5-FU-Induced Oral Mucositis
| Treatment Group | Maximum Ulcer Area (mm²) | Time to Disappearance (days) | Reference |
| No Treatment | ~14 | 21 | [5] |
| This compound Solution (5 µg/ml) | Not specified | 19 | [5] |
| This compound Gel (5 µg/ml) | Significantly smaller than no-treatment | 15 | [5] |
| CS-HPMC Gel | Not specified | 19 | [5] |
| This compound (dose-dependent) | Reduced in a dose-dependent manner | Shortened in a dose-dependent manner | [1] |
Table 2: Comparison of this compound with Kenalog™ on White Blood Cell (WBC) Count
| Treatment Group | Effect on WBC Count | Reference |
| This compound | Maintained normal leukocyte number | [1][6] |
| Kenalog™ | Excessive reduction of WBC count | [1][6] |
Table 3: Effect of this compound on Collagen and Glutathione Levels
| Parameter | Effect of this compound Treatment | Reference |
| Collagen Concentration | Promoted collagen production in oral mucosa | [1][3][5] |
| Glutathione (GSH) Levels | Restored/increased glutathione levels | [2][4][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication of the published findings.
1. 5-Fluorouracil-Induced Oral Mucositis Mouse Model
-
Objective: To induce oral mucositis in mice to test the therapeutic efficacy of this compound.
-
Animal Model: Mice.
-
Procedure:
-
Induce immunosuppression by intraperitoneal administration of 5-fluorouracil (5-FU). A typical dosing schedule is 50 mg/kg every four days.[5]
-
Induce mechanical trauma to the oral mucosa. This has been done by injecting acetic acid into the oral mucosa or creating a physical ulcer.[1][5]
-
Monitor the development of oral mucositis, characterized by erythema, edema, and ulceration.
-
-
Treatment Administration:
-
Outcome Measures:
-
Ulcer Area: Measure the size of the ulcer daily.
-
Body Weight: Monitor changes in body weight throughout the experiment.
-
White Blood Cell (WBC) Count: Measure WBC counts at regular intervals to assess immunosuppression.[1][5]
-
Histological Analysis: Collect oral mucosal tissue for hematoxylin-eosin (HE) and collagen staining to evaluate tissue recovery and collagen deposition.[1][3]
-
Biochemical Analysis: Measure concentrations of collagen and glutathione in the oral mucosal tissue.[5]
-
2. Murine Model of Steroid-Resistant Asthma Exacerbation
-
Objective: To evaluate the effect of this compound on airway hyperresponsiveness and inflammation in a model of severe asthma.
-
Animal Model: Mice.
-
Procedure:
-
Sensitize mice with ovalbumin (OVA).
-
Challenge the sensitized mice with both lipopolysaccharide (LPS) and OVA to induce a steroid-resistant asthma phenotype.[2]
-
-
Treatment Administration:
-
Administer this compound to the mice during the challenge phase.
-
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measure the response to methacholine.
-
Lung Histology: Analyze lung tissue for inflammation, mucus hypersecretion, and collagen deposition.[2]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Measure inflammatory cell counts (e.g., eosinophils, neutrophils) and cytokine levels.
-
Gene Expression Analysis: Perform RNA sequencing on airway tissue to identify changes in inflammatory pathways.[2]
-
GGT Activity and Glutathione Levels: Measure GGT activity and glutathione levels in BALF and lung tissue.[2]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are primarily attributed to its inhibition of γ-glutamyl transpeptidase (GGT), a key enzyme in glutathione metabolism.[8]
Mechanism of this compound action.
By inhibiting GGT, this compound prevents the degradation of extracellular glutathione, leading to increased intracellular glutathione levels.[4][7] This enhances the cell's antioxidant capacity, reducing reactive oxygen species (ROS) and subsequent oxidative stress.[1][4] The reduction in oxidative stress, in turn, downregulates pro-inflammatory signaling pathways such as the LPS/NFκB pathway, leading to decreased production of inflammatory cytokines.[2] Furthermore, this compound has been shown to promote the production of collagen and elastin, which are crucial for tissue repair.[1][3][9]
General experimental workflow.
References
- 1. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis | Anticancer Research [ar.iiarjournals.org]
- 2. Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effect of this compound, Selective Gamma-glutamyl Transpeptidase Inhibitor, on a Mouse Model of 5-Fluorouracil-induced Oral Mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive effect of this compound, a novel and selective γ-glutamyl transpeptidase inhibitor, on ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of this compound® Gel in a Mouse Model of 5-Fluorouracil-induced Oral Mucositis With Reduced White Blood Cells | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. This compound, a novel and specific γ-glutamyl transpeptidase inhibitor, protects hepatic ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases migration of human periodontal ligament cells in vitro via reactive oxygen species pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
Safety Operating Guide
GGsTop proper disposal procedures
Following a comprehensive search, there is no publicly available information, safety data sheet, or official documentation for a product or chemical compound identified as "GGsTop." This suggests that "this compound" may be a placeholder name, a highly specialized or internal designation, or a potential misspelling of another substance.
To ensure the safe and proper disposal of any chemical, it is imperative to have accurate information regarding its composition and associated hazards. Without the correct chemical name or access to its Safety Data Sheet (SDS), it is not possible to provide specific, safe, and compliant disposal procedures.
Recommendations for Proceeding:
-
Verify the Chemical Name: Please double-check the name and any associated product codes or identifiers.
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. It is provided by the manufacturer and should be readily available in your laboratory's chemical inventory system.
-
Contact the Manufacturer: If the SDS is not available, contact the manufacturer directly to request it. They are legally obligated to provide this information.
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the definitive resource for guidance on chemical waste disposal and can provide institution-specific procedures.
Once the correct chemical identity and its associated hazards are known, a proper disposal plan can be formulated. A generalized workflow for determining the correct disposal procedure is outlined below.
General Chemical Disposal Workflow
Caption: General workflow for proper chemical waste disposal in a laboratory setting.
Providing accurate and safe guidance is of the utmost importance. Please provide the correct chemical name or relevant information so that a detailed and accurate disposal procedure can be furnished.
Personal protective equipment for handling GGsTop
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GGsTop. It offers procedural, step-by-step guidance for safe operational use and disposal, ensuring user safety and laboratory compliance.
Chemical and Safety Data Summary
This compound, also known as Nahlsgen, is a potent, selective, and irreversible inhibitor of γ-glutamyl transpeptidase (GGT).[1][2][3][4] While it is considered non-toxic and non-mutagenic, proper handling and personal protective equipment are essential to ensure laboratory safety.[5][6] The Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture.[7]
| Property | Value |
| Chemical Name | 2-amino-4-{--INVALID-LINK---phosphono}butanoic acid |
| Synonyms | Nahlsgen |
| CAS Number | 926281-37-0 |
| Molecular Formula | C13H18NO7P |
| Molecular Weight | 331.26 g/mol |
| Ki for Human GGT | 170 μM |
| pKa | 9.71 |
| Storage (Powder) | 2 years at -20°C, 2 years at 4°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
| Solubility | Soluble to 20 mM in water and to 50 mM in DMSO. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound in powder form or in solution. The following table outlines the recommended PPE.
| Equipment | Specification |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[8] |
| Hand Protection | Chemical-resistant nitrile gloves.[9] Regularly inspect gloves for tears or punctures. |
| Body Protection | A lab coat that covers the wearer to the knees.[8] For procedures with a high risk of splashing, a chemically resistant apron is recommended. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. For bulk handling or in poorly ventilated spaces, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling this compound
Adherence to a strict operational plan minimizes exposure and ensures safety.
1. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood when handling the powder form or preparing stock solutions.
-
Ensure easy access to an eyewash station and safety shower.[7]
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound powder at -20°C for long-term storage.[1][2]
-
Once in solution, adhere to the specified storage conditions and durations to maintain stability.[2][3]
3. Solution Preparation:
-
For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in distilled water or DMSO.[10]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
The following experimental workflow outlines the preparation of a this compound solution for in vivo studies.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused this compound: Dispose of as chemical waste in accordance with federal, state, and local regulations. Do not dispose of down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Empty Containers: Once a container is empty, it should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The empty container can then be disposed of in the regular trash, provided it meets the criteria for being considered empty under hazardous waste regulations.[11]
The logical flow of safety precautions for handling this compound is illustrated in the following diagram.
References
- 1. This compound (Nahlsgen) Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | γ-glutamyl transpeptidase (GGT) inhibitor | CAS# 926281-37-0 | InvivoChem [invivochem.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphonate-based irreversible inhibitors of human γ-glutamyl transpeptidase (GGT). This compound is a non-toxic and highly selective inhibitor with critical electrostatic interaction with an active-site residue Lys562 for enhanced inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. Chemical-Resistant Gloves - Hand and Arm Protection - Personal Protective Equipment - Non-coated Gloves, Green, Nitrile [hazmasters.com]
- 10. 926281-37-0・this compound™・this compound™・075-05471・071-05473【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 11. michigan.gov [michigan.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
